Phenyl isothiocyanate
Description
Structure
2D Structure
Properties
IUPAC Name |
isothiocyanatobenzene | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NS/c9-6-8-7-4-2-1-3-5-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKFJKGMPGYROCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0021129 | |
| Record name | Isothiocyanic acid, phenyl ester | |
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Molecular Weight |
135.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Merck Index] Colorless liquid; [Sigma-Aldrich MSDS] | |
| Record name | Phenyl isothiocyanate | |
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Vapor Pressure |
1.5 [mmHg] | |
| Record name | Phenyl isothiocyanate | |
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CAS No. |
103-72-0 | |
| Record name | Phenyl isothiocyanate | |
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| Record name | Phenyl isothiocyanate | |
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| Record name | Isothiocyanatobenzene | |
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| Record name | Benzene, isothiocyanato- | |
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| Record name | Isothiocyanic acid, phenyl ester | |
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| Record name | Phenyl isothiocyanate | |
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| Record name | PHENYL ISOTHIOCYANATE | |
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Synthetic Methodologies for Phenyl Isothiocyanate and Its Analogs
Classical and Modern Synthetic Routes
Staudinger/Aza-Wittig Tandem Reaction
A prominent method for synthesizing isothiocyanates is the tandem Staudinger/aza-Wittig reaction. mdpi.com This approach begins with the reaction of an azide (B81097) with triphenylphosphine (B44618) in a Staudinger reaction to form an iminophosphorane intermediate. mdpi.com This intermediate subsequently undergoes an aza-Wittig reaction with carbon disulfide to yield the final isothiocyanate product. mdpi.com
This tandem reaction is highly versatile, enabling the production of alkyl, aryl, and even sugar isothiocyanates. nih.gov A key advantage of this methodology is that it proceeds under neutral conditions, which allows for the use of common protecting groups such as Fmoc, Boc, and Cbz. nih.gov Furthermore, the reaction is noted for proceeding without racemization, making it an excellent choice for the synthesis of chiral isothiocyanates. nih.gov The yields for Nβ-protected aminoalkyl isothiocyanates prepared via this route are reported to be excellent, often at or above 83%. nih.gov Detailed examinations have shown that the tandem reaction method can provide superior yields compared to conventional stepwise methods, especially for substrates bearing electron-withdrawing groups. nih.gov
Sandmeyer Reaction-Based Synthesis
The Sandmeyer reaction is a classical transformation in organic chemistry primarily used to convert aryl amines into aryl halides or cyanides. nih.govorganic-chemistry.org The process involves the diazotization of a primary aromatic amine using sodium nitrite (B80452) under acidic conditions to form an arenediazonium salt. nih.govyoutube.com This salt is then treated with a copper(I) salt (e.g., CuCl, CuBr) to displace the diazonium group with a halide or other nucleophile. organic-chemistry.orgyoutube.com
While not a direct route to isothiocyanates, the Sandmeyer reaction is significant as it provides a foundational method for the functionalization of aromatic amines, which are common precursors for phenyl isothiocyanate and its analogs. nih.gov For instance, an amino group on an aromatic ring can be converted to a halide, which can then be subjected to further reactions. The ability to introduce a variety of functional groups onto the aromatic ring via this method makes it a relevant, albeit indirect, pathway in the broader context of synthesizing substituted this compound analogs. nih.gov
Conversion from Primary Amines via Dithiocarbamates
One of the most common and widely developed strategies for synthesizing isothiocyanates involves the conversion of primary amines. rsc.org The process occurs in two main stages: first, the primary amine reacts with carbon disulfide in the presence of a base to form a dithiocarbamate (B8719985) salt intermediate, which can be generated in situ. rsc.orgthieme-connect.com In the second stage, this salt is decomposed using a desulfurizing agent to yield the corresponding isothiocyanate. rsc.orgthieme-connect.com This approach is versatile, but its success can be limited if the amine is too weakly basic to form the initial dithiocarbamate salt. cbijournal.com
A variety of desulfurizing agents are available, with the choice depending on the specific substrate and desired reaction conditions. mdpi.com
DMT/NMM/TsO⁻ : 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻) has been identified as a novel and efficient desulfurating agent. mdpi.comnih.gov It is used in a "one-pot", two-step procedure where the dithiocarbamate is formed first, followed by desulfurization to yield isothiocyanates in yields ranging from 25–97%. nih.govnih.govdntb.gov.ua This reagent is particularly effective in microwave-assisted syntheses. nih.gov For example, using aniline (B41778) as the starting amine, this compound was obtained with a 21% yield in an aqueous medium but a 71% yield when DBU was used as the base in dichloromethane (B109758) under microwave irradiation. mdpi.com
Cyanuric Acid : Cyanuric chloride (TCT) and by extension, cyanuric acid, serve as effective and economical desulfurizing agents. nih.govd-nb.info This method is particularly well-suited for a general and facile one-pot process for preparing a wide range of alkyl and aryl isothiocyanates from their corresponding primary amines under aqueous conditions. nih.govresearchgate.net The process involves the in situ generation of the dithiocarbamate salt, followed by elimination promoted by cyanuric acid to form the isothiocyanate. vulcanchem.com This approach avoids the use of toxic reagents like thiophosgene (B130339) and is effective even for highly electron-deficient amines. d-nb.infovulcanchem.com Using this method, this compound has been synthesized from aniline with a yield of up to 98%. nih.govbeilstein-journals.org
Sodium Persulfate : Sodium persulfate (Na₂S₂O₈) is an inexpensive, stable, and environmentally friendly oxidative desulfurizing agent. nih.govresearchgate.net It is particularly efficient for synthesizing a broad scope of isothiocyanates, including alkyl, aryl, and amino acid derivatives, in aqueous media. nih.govscispace.com A key advantage of this method is its ability to produce chiral isothiocyanates without racemization. nih.gov The reaction can be performed as a one-pot synthesis or a two-step procedure where the dithiocarbamate salt is isolated first. nih.gov
The conditions under which the dithiocarbamate conversion is performed are critical for achieving high yields and purity.
Aqueous Medium : Performing the synthesis in water is a green and cost-effective approach. cbijournal.comnih.gov One-pot protocols have been developed to prepare a broad range of isothiocyanates from primary amines under aqueous conditions. nih.govd-nb.info The choice of base is crucial; for instance, using potassium carbonate (K₂CO₃) is noted to be important as the resulting potassium salt of N-phenyl dithiocarbamate forms a clear, soluble aqueous solution, whereas the sodium and ammonium (B1175870) salts are less soluble. nih.govbeilstein-journals.org While high yields (72–96%) are reported for aliphatic isothiocyanates in water, the synthesis of aromatic isothiocyanates like this compound has been reported to fail or give low yields (21%) in aqueous media under certain conditions. mdpi.comnih.gov
Microwave Irradiation : The use of microwave irradiation can significantly accelerate the synthesis of isothiocyanates. nih.gov Reactions that might take hours under conventional heating can be completed in minutes with high yields. tandfonline.com This method is effective for producing both aromatic and aliphatic isothiocyanates. nih.gov Microwave-assisted synthesis is often coupled with desulfurizing agents like DMT/NMM/TsO⁻, where phenethylamine (B48288) can be converted to its isothiocyanate in 3 minutes at 90°C with a 90% yield. mdpi.comnih.gov Lawesson's reagent has also been successfully used under microwave irradiation to convert isocyanides to isothiocyanates in high yields (up to 98%). tandfonline.comtandfonline.com
Solvent Systems : The choice of solvent is of "decisive importance" for the successful formation of the dithiocarbamate salt, especially for electron-deficient substrates. nih.govresearchgate.net Dichloromethane (DCM) is a commonly used solvent in these reactions. mdpi.comresearchgate.net Biphasic solvent systems, such as water/ethyl acetate (B1210297), offer advantages by allowing the isothiocyanate product to be extracted into the organic layer, which simplifies the workup process and leaves impurities in the aqueous layer. cbijournal.comtandfonline.com For certain electron-deficient anilines, solvents like N,N-dimethylacetamide (DMAc) or N,N-dimethylformamide (DMF) have been shown to improve conversion rates compared to water or acetonitrile (B52724). beilstein-journals.org
Table 1: Synthesis of this compound from Aniline via Dithiocarbamate Intermediate under Various Conditions
| Desulfurizing Agent | Base | Solvent | Conditions | Yield (%) | Reference(s) |
|---|---|---|---|---|---|
| DMT/NMM/TsO⁻ | DBU | Dichloromethane | Microwave (90°C) | 71 | mdpi.com |
| Cyanuric Acid (TCT) | K₂CO₃ | Water / CH₂Cl₂ | 0°C to RT | 98 | nih.gov, beilstein-journals.org |
| None (Ball Milling) | KOH | Solvent-free | Ball Milling | High | rsc.org |
| Sodium Persulfate | - | Water | - | Satisfactory | nih.gov, researchgate.net |
Group Metathesis Reactions
A more recent development in isothiocyanate synthesis is the use of group metathesis reactions. rsc.org In this approach, an isothiocyanate is synthesized from a primary amine by reacting it with another isothiocyanate, such as this compound. rsc.orgthieme-connect.com For example, various adamantyl amine analogs can undergo a group metathesis reaction with this compound to yield the corresponding adamantyl isothiocyanates. rsc.orgthieme-connect.com
The reaction mechanism can be either bimolecular or trimolecular, involving a thiourea (B124793) intermediate. rsc.orgchemrxiv.org This method is reported to work well for aliphatic amines; however, it is noted that electron-deficient aromatic amines may yield stable thioureas instead of the desired isothiocyanate product, making them unsuitable substrates for this particular transformation. rsc.org
Advanced Synthetic Strategies
While primary amines are the most common precursors for isothiocyanates, alternative synthetic routes starting from other nitrogen-containing functional groups offer distinct advantages. These methods can enhance tolerance for certain electrophilic functional groups and provide high chemoselectivity, as they avoid the use of nucleophilic amine starting materials. rsc.org For example, isothiocyanates can be synthesized from isonitriles. This transformation allows for the installation of the isothiocyanate moiety under conditions that might not be compatible with primary amines. rsc.org
Synthesizing isothiocyanates directly from ubiquitous feedstocks like olefins and C-H bonds represents a highly efficient and atom-economical approach. rsc.org These methods fundamentally differ from traditional routes as they require the introduction of the entire N=C=S group rather than just a C=S unit. rsc.org
Direct C-H isothiocyanation is challenging due to the strength of C-H bonds. Recent progress has been made through radical-mediated reactions. rsc.org A common strategy involves an initial C-H thiocyanation, followed by an in situ or one-pot isomerization to the more thermodynamically stable isothiocyanate. rsc.orgchinesechemsoc.org For example, a copper-catalyzed method enables the thiocyanation of benzylic C-H bonds, with the resulting benzyl (B1604629) thiocyanates being readily isomerized to benzyl isothiocyanates using a Lewis acid like zinc chloride. chinesechemsoc.orgchinesechemsoc.org This allows for a one-pot, two-step synthesis of isothiocyanates directly from C-H substrates. chinesechemsoc.org
A divergent, photoinduced method has also been developed for the selective synthesis of thiocyanates and isothiocyanates from carboxylic acids. This process uses N-thiocyanatosaccharin and can be directed toward either product by the catalytic use of a base or an acid, respectively. rsc.org
Mechanochemistry, particularly ball milling, has emerged as a powerful, solvent-free technique for organic synthesis. The synthesis of isothiocyanates has been successfully achieved using this green chemistry approach. researchgate.net In a typical procedure, anilines are milled with carbon disulfide in the presence of a solid base, such as potassium hydroxide (B78521) (KOH). researchgate.netnih.gov The mechanical energy induces the formation of the intermediate dithiocarbamate salt, which is then decomposed by the base to afford the aryl isothiocyanate. researchgate.net
This method is efficient, avoids the use of harsh or toxic decomposition reagents, and can be performed without bulk solvents. researchgate.net By controlling the stoichiometry of the carbon disulfide, the reaction can be directed to produce either the isothiocyanate (using an excess of CS₂) or symmetrical thioureas (using one equivalent of CS₂). researchgate.net Furthermore, the in situ generated isothiocyanate can be trapped by adding another amine to the milling vessel to produce unsymmetrical thioureas in a sequential one-pot, three-component reaction. nih.gov
Table 3: Mechanochemical Synthesis of Aryl Isothiocyanates
| Starting Materials | Reagents | Technique | Key Features | Reference |
|---|---|---|---|---|
| Anilines, CS₂ | KOH | Ball Milling | Solvent-free, efficient, can be directed to thioureas. | researchgate.net |
The development of enantioselective methods for synthesizing chiral isothiocyanates is of great interest, particularly for applications in medicinal chemistry and chemical biology, where stereochemistry often dictates biological activity. mdpi.com
One successful strategy involves multicomponent reactions catalyzed by chiral metal complexes. For instance, a reaction between imines, terminal alkynes, and isothiocyanates in the presence of a chiral copper-pybox complex can produce enantiopure thiazolidine-2-imines with high enantiomeric excess (60-99% ee). nih.govrsc.org This cascade process proceeds via an asymmetric alkynylation followed by a highly regioselective intramolecular hydrothiolation. nih.govrsc.org
Another approach focuses on the use of chiral starting materials. The synthesis of isothiocyanates from optically active amines, such as (R)- and (S)-1-phenylethanamine, has been achieved without racemization using a desulfurization reagent like DMT/NMM/TsO⁻ under microwave conditions. mdpi.com Furthermore, isothiocyanates bearing an electron-withdrawing group at the α-position have been utilized as synthons in asymmetric [3+2] cycloaddition reactions to construct chiral spirocyclic compounds with excellent yields and enantioselectivities. oaepublish.com The enantiomeric purity of these chiral isothiocyanates is often verified using techniques like chiral high-performance liquid chromatography (HPLC). mdpi.com
Chemical Reactivity and Mechanistic Investigations of Phenyl Isothiocyanate
Nucleophilic Addition and Substitution Reactions
Nucleophilic attack on the central carbon of the isothiocyanate group is a primary mode of reactivity for Phenyl isothiocyanate. This leads to the formation of a variety of adducts, with the specific product depending on the nature of the nucleophile.
The reaction between this compound and primary amines is a well-established and efficient method for the synthesis of N,N'-disubstituted thiourea (B124793) derivatives. mdpi.comresearchgate.net This nucleophilic addition reaction is generally straightforward, often providing high yields and allowing for significant structural diversity in the resulting thiourea products. mdpi.com The reaction proceeds through the attack of the amine's nucleophilic nitrogen atom on the electrophilic carbon of the isothiocyanate group. kuleuven.be
The synthesis can be carried out under mild conditions, for example, in a dichloromethane (B109758) or tert-butanol (B103910) solution at room temperature. mdpi.com The versatility of this reaction is demonstrated by its application in synthesizing a wide array of thiourea derivatives, including those incorporating piperazine (B1678402) rings. mdpi.com The reaction's kinetics are influenced by several factors, including the basicity of the amine and the solvent used. kuleuven.be Studies have shown that the nucleophilic attack of the amine on the isothiocyanate is the rate-determining step. kuleuven.be This reaction is fundamental in various synthetic applications, including the Edman degradation for sequencing amino acids in peptides, where PITC reacts with the N-terminal amino group. chemrxiv.orgwikipedia.org
Table 1: Synthesis of Thiourea Derivatives from this compound and Various Amines This table is interactive. Click on the headers to sort.
| Amine Reactant | Solvent | Reaction Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|---|
| Various Primary Amines | Dichloromethane or tert-Butanol | Room Temperature | N,N'-disubstituted thioureas | High | mdpi.com |
| 3-Aminomethylpyridine | Not specified | Not specified | N-aryl-N'-(3-pyridylmethyl)thiourea | Nearly quantitative | uzhnu.edu.ua |
| N-monosubstituted piperazine | Dichloromethane | Room Temperature (1 h) | Piperazine thioureas | Not specified | mdpi.com |
| Aniline (B41778) | Not specified | Not specified | N,N'-diaryl thiourea | Equilibrium limited | kuleuven.be |
The reactivity of this compound with the nucleophilic side chains of amino acids is crucial for its use in protein chemistry. Kinetic studies have been performed to understand the reaction rates and selectivity with analogs of cysteine, lysine (B10760008), and tyrosine.
Cysteine: The thiol group of cysteine is a potent nucleophile. The reaction of PITC with cysteine can lead to the formation of hydrogen sulfide (B99878) (H₂S) and a cyclized product, 2-phenylamino-4,5-dihydro-4-thiazolecarboxylic acid. amazonaws.com The reactivity of the thiol group is pH-dependent, increasing at higher pH values due to the greater concentration of the more nucleophilic thiolate anion. nih.govrsc.org
Lysine: Lysine possesses two primary amino groups: the α-amino group and the ε-amino group. Both can react with this compound. cas.cz Kinetic studies have shown that the reactivity of these amino groups is related to their pKa values. cas.cz The reaction of lysine with PITC can form N,N'-α,ε-bis(phenylthiocarbamoyl)lysine. cas.cz Optimal labeling of lysine residues often requires basic conditions (pH 9.0–11.0) to deprotonate the amino groups, making them sufficiently nucleophilic. nih.govrsc.org In a study comparing amino acid analogs, phenethylamine (B48288) (PEA), an analog for the lysine side chain, was found to be more reactive than the cysteine analog at pH 7.4 and 9.0. The product of the reaction between PITC and PEA is the stable compound 1-phenethyl-3-phenylthiourea.
Tyrosine: The hydroxyl group of the tyrosine side chain is a much weaker nucleophile compared to the thiol of cysteine or the amine of lysine. Kinetic experiments using phenol (B47542) as an analog for the tyrosine side-chain showed no detectable reaction with PITC under the tested conditions. While tyrosyl radicals can be "repaired" by reductants like glutathione (B108866), the direct reaction of the unionized phenol side chain with PITC is not significant. nih.gov
Table 2: Reactivity and Products of PITC with Amino Acid Analogs This table is interactive. Click on the headers to sort.
| Amino Acid Analog | Nucleophilic Group | Reactivity with PITC | Product(s) | pH Dependence | Reference |
|---|---|---|---|---|---|
| 1-Octanethiol (B94742) (Cysteine analog) | Thiol (-SH) | Reactive | Octyl phenylcarbamodithioate (less stable) | Reactivity increases with pH | |
| Phenethylamine (Lysine analog) | Amine (-NH₂) | Most reactive | 1-Phenethyl-3-phenylthiourea (stable) | Reactivity increases with pH | |
| Phenol (Tyrosine analog) | Hydroxyl (-OH) | No detectable reaction | N/A | N/A |
The reaction of substituted phenyl carbonyl isothiocyanates with pyridines has been investigated through theoretical studies to understand the nucleophilic substitution mechanism. ugent.bersc.orgrsc.org These studies indicate that the reaction proceeds via a stepwise mechanism involving a zwitterionic tetrahedral intermediate. ugent.be The rate-limiting step can change depending on the substituents on both the phenyl ring of the substrate and the pyridine (B92270) nucleophile. ugent.beresearchgate.net
The mechanism can shift from a rate-limiting breakdown of the tetrahedral intermediate to a rate-limiting formation of the intermediate. rsc.org This change is influenced by factors such as the basicity of the pyridine nucleophile and the electronic properties (electron-donating or withdrawing) of the substituents. rsc.orgresearchgate.net For instance, with weakly basic pyridines, the mechanism may be concerted, while for more basic pyridines, it can become a stepwise process. sapub.org The reaction is also dependent on the solvent medium, with different behaviors observed in the gas phase versus in a solvent like acetonitrile (B52724). ugent.bersc.org
This compound reacts with potent organometallic nucleophiles such as phenyl-sodium and phenyl-lithium. acs.orgiastate.edu The addition of organolithium reagents to isothiocyanates provides a route to access secondary thioamides. acs.orgunime.it Mechanistic studies have been conducted to elucidate the course of these reactions. acs.orgunime.it In contrast to reactions with amines, where a simple addition occurs, reactions with organometallic reagents can be more complex. For example, the reaction of Ni(dcpe)(Ph)(SH) with this compound affords a dithiocarbamate (B8719985) complex, Ni(dcpe)(κ²-S₂C=NPh), with the loss of benzene (B151609), suggesting the reaction proceeds through a terminal sulfido nickel intermediate. acs.org The synthesis of isothiocyanates can also be achieved using Grignard reagents, which react with amines and carbon disulfide, offering an alternative to methods using organolithium compounds. oup.com
Cycloaddition Reactions
The system of cumulative double bonds in the isothiocyanate group enables it to participate in cycloaddition reactions, providing pathways to various heterocyclic structures.
This compound can undergo [2+2] cycloaddition reactions across both its carbon-sulfur (C=S) and carbon-nitrogen (C=N) double bonds. The preferred pathway often depends on the coreactant and reaction conditions.
On Surfaces: When adsorbed on a Ge(100)-2x1 surface, PITC shows multiple surface adducts. The major product results from a [2+2] cycloaddition across the C=S bond, while a minor product is formed via cycloaddition across the C=N bond. researchgate.net
With Metal Complexes: In reactions with heterometallic phosphinidene-bridged complexes, this compound can participate in a [2+2] cycloaddition between its C=S bond and the complex's metal-phosphorus (M=P) double bond. acs.orgresearchgate.net This leads to the formation of phosphametallacyclic products. acs.org
With Heterocumulenes: Partially cyclic 1,3-diaza-1,3-butadienes react with this compound in a [2π+2π] cycloaddition to form 1,3-diazetidinethiones as cycloadducts. oup.com These intermediates can then undergo further reactions. oup.com
These cycloaddition reactions highlight the versatility of the isothiocyanate group, enabling the construction of four-membered rings and serving as a key step in more complex transformations. acs.orgoup.com
1,3-Dipolar Cycloaddition Pathways
The 1,3-dipolar cycloaddition is a significant reaction pathway for this compound, enabling the synthesis of five-membered heterocycles. mdpi.com This type of reaction involves the addition of a 1,3-dipole to a dipolarophile. mdpi.com Azomethine ylides, which are 1,3-dipoles, can be generated in situ and react with dipolarophiles like the C=S bond of this compound. mdpi.com
Mechanistic studies involving the reaction of this compound on a Germanium (100)-2x1 surface have suggested that a 1,3-dipolar cycloaddition product could be a potential pathway for dissociative desorption. researchgate.net In the context of mesoionic dipoles, such as certain 1,3-dithiolium-4-olates, reaction with this compound proceeds via a [3+2] cycloaddition. chim.it This initial cycloaddition is followed by a ring-opening and sulfur elimination sequence to yield the final thioketone product. chim.it
Enantioselective N-Heterocyclic Carbene-Catalyzed Cycloadditions
N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for facilitating various asymmetric transformations. nih.gov Enantioselective cycloadditions involving this compound have been successfully developed using NHC catalysis. lookchem.comnih.gov Specifically, the formal [2+2] and [2+2+2] cycloadditions of ketenes with isothiocyanates are catalyzed by chiral NHCs to produce optically active heterocyclic compounds. lookchem.comnih.gov
The reaction pathway is highly dependent on the reaction conditions and the nature of the isothiocyanate substituent. lookchem.comnih.gov When N-aryl isothiocyanates like this compound are reacted with ketenes at room temperature in the presence of an NHC catalyst, the [2+2] cycloaddition is favored. lookchem.comnih.gov This provides a route to chiral β-thiolactams. In contrast, using N-benzoyl isothiocyanates at a lower temperature (-40 °C) preferentially leads to a [2+2+2] cycloaddition product. nih.gov The choice of the NHC catalyst is crucial for achieving high enantioselectivity. lookchem.com For instance, an NHC precursor with a free hydroxyl group was found to afford the cycloadduct in good yield and high enantiomeric excess (ee). lookchem.com
Table 1: NHC-Catalyzed [2+2] Cycloaddition of this compound with a Ketene
| Entry | Isothiocyanate | Catalyst | Yield (%) | ee (%) |
|---|---|---|---|---|
| 1 | N-p-chlorophenylisothiocyanate | NHC Precursor A1 | 25 | 70 |
| 2 | N-p-nitrothis compound | NHC Precursor A1 | 69 | 39 |
| 3 | This compound | NHC Precursor A5 | 73 | 96 |
Data sourced from a study on NHC-catalyzed cycloadditions. lookchem.com
Conjugate Isothiocyanation of Enones
The conjugate addition of the isothiocyanate group to α,β-unsaturated carbonyl compounds, known as enones, is a valuable method for synthesizing β-isothiocyanato ketones. rsc.org While direct conjugate addition with this compound can be challenging, the use of silylated reagents like trimethylsilyl (B98337) isothiocyanate (TMSNCS) provides an effective method for this transformation under mild conditions. rsc.org
The reaction proceeds through the 1,4-addition of the isothiocyanate nucleophile to the enone, which is activated by the silyl (B83357) group. rsc.org Density functional theory (DFT) calculations have shown that the reaction can proceed through competing cationic and anionic mechanisms, with protic solvents accelerating the activation of the enone by the TMSNCS reagent. rsc.org A key aspect of this reaction is its thermodynamic control, which selectively yields the more stable isothiocyanate isomer over the thiocyanate (B1210189) isomer. rsc.org This method is notable for avoiding harsh acidic or basic conditions and exhibits broad functional group tolerance. rsc.org
Surface Adsorption and Reaction Mechanisms
The interaction of this compound with semiconductor surfaces is of great interest for the development of organic functionalized materials. The adsorption behavior and reaction mechanisms are highly dependent on the nature of the surface.
The adsorption of this compound on the Germanium (Ge)(100)-2x1 surface has been studied using multiple techniques including Fourier transform infrared (FTIR) spectroscopy, X-ray photoelectron spectroscopy (XPS), and density functional theory (DFT). researchgate.net These studies reveal that multiple surface adducts are formed. researchgate.net The major product results from a [2+2] cycloaddition reaction across the C=S bond of the isothiocyanate group. researchgate.net A minor product is formed via a [2+2] cycloaddition across the C=N bond. researchgate.net
Furthermore, XPS measurements show an excess of sulfur on the surface, which indicates the presence of a dissociative desorption product. researchgate.net DFT calculations support the experimental assignments and propose that a 1,3-dipolar cycloaddition product may serve as an intermediate on the pathway to this dissociative desorption. researchgate.net
The adsorption of this compound on Silicon (Si)(001) surfaces demonstrates high selectivity. acs.orgacs.org Investigations using XPS, FTIR, scanning tunneling microscopy (STM), and ab initio calculations show that the molecule interacts with the surface exclusively through the N=C=S group, leaving the phenyl ring unperturbed. acs.orgacs.orgaip.org
The reaction mechanism is described as a 1,2-dipolar surface addition reaction. acs.orgnih.gov This involves the interaction of the nitrogen and carbon atoms of the isothiocyanate group with a Si=Si dimer on the Si(001) surface. acs.orgacs.org This interaction leads to the formation of a stable four-membered Si₂NC ring at the interface. acs.orgacs.org Theoretical calculations confirm that this four-membered ring structure is the most stable adsorption product. acs.org
Cascade and Annulation Reactions
This compound and its derivatives are valuable precursors in cascade and annulation reactions for the synthesis of complex polycyclic heterocyclic compounds. uzhnu.edu.ua These reactions often proceed through radical intermediates, allowing for the formation of multiple bonds in a single operation.
A notable example is the radical cascade reaction initiated by the addition of aryl radicals to 2-(2-phenylethynyl)this compound. nih.gov This process involves the formation of an α-(arylsulfanyl)imidoyl radical intermediate and leads to the formation of thiochromeno[2,3-b]indoles. nih.gov The reaction proceeds via competitive [4+2] and [4+1] radical annulation pathways. nih.gov The ratio of the resulting isomers is heavily influenced by the electronic nature of substituents on the aryl radical, which affects its ability to delocalize spin density. nih.gov For instance, an ortho-methylsulfanyl group on the initial aryl radical leads to complete regioselectivity for the [4+1] annulation product. nih.gov
In a related novel cascade reaction, 2-(phenylalkynyl)aryl radicals react with phenyl isothiocyanates to produce benzothieno[2,3-b]quinolines. acs.org This process also involves the formation of an α-(arylsulfanyl)imidoyl radical, which undergoes a series of cyclizations and rearrangements. acs.org The regiochemical outcome, yielding different isomers, can be controlled by the substituents on the this compound. acs.org
Table 2: Products of Cascade Radical Annulations with Isothiocyanates
| Reactants | Key Intermediate | Annulation Pathways | Final Products |
|---|---|---|---|
| Aryl radicals + 2-(2-phenylethynyl)this compound | α-(arylsulfanyl)imidoyl radical | [4+2] and [4+1] | Thiochromeno[2,3-b]indoles nih.gov |
Additionally, copper-catalyzed [2+2+2] and [4+2] annulation reactions of heterocumulenes like this compound with alkynes and diaryliodonium salts have been developed to synthesize various quinoline (B57606) derivatives with high selectivity. uzhnu.edu.ua
Influence of Reaction Parameters (e.g., Solvent Polarity, Catalysis, pH)
The reactivity of this compound is not static; it is profoundly influenced by the conditions under which a reaction is conducted. Parameters such as the polarity of the solvent system, the presence and nature of catalysts, and the ambient pH can dramatically alter reaction rates, mechanisms, and even the final product distribution. Understanding these influences is critical for the strategic design of synthetic pathways and for the effective application of this compound in various chemical contexts, including the Edman degradation of peptides.
Solvent Polarity
The choice of solvent can significantly impact the rate of reactions involving this compound. The polarity of the solvent can stabilize or destabilize reactants, transition states, and intermediates, thereby altering the activation energy of the reaction.
In reactions with alcohols, such as the formation of thiourethanes, the solvent's character plays a crucial role. For the related phenyl isocyanate, its reaction with methanol (B129727) shows a 71-fold rate variation depending on the solvent, with the rate being highest in non-polar aromatic solvents like benzene and toluene (B28343) and lowest in more polar, hydrogen-bond-accepting solvents like acetonitrile. researchgate.net Generally, for urethane (B1682113) reactions, polar solvents are known to accelerate the reaction rate. researchgate.net For instance, the reaction of phenyl isocyanate with 1,2-propanediol is fastest in the polar solvent dimethylformamide (DMF), followed by toluene and then xylene. researchgate.net Similarly, in the reaction of tolylene-2,4-diisocyanate with phenol, the rate increases with solvent polarity: dimethyl sulfoxide (B87167) > cyclohexanone (B45756) > n-butyl acetate (B1210297) > 1,4-dioxane (B91453) > xylene. researchgate.net
Theoretical studies on the reaction of phenyl carbonyl isothiocyanates with pyridines have shown that a polar aprotic solvent like acetonitrile influences the reaction mechanism and energetics compared to the gas phase. nih.govugent.be The solvent can affect the stability of intermediates and the height of the energy barrier for the reaction steps. ugent.be In the reaction of N-mono aryl thioureas, which can decompose to form this compound, solvent effects are explained by considering not just polarity but also association effects and the catalytic activities of the solvent itself. kuleuven.be Less-polar solvents, such as di-n-butyl ether and n-hexane, are found to favor the formation of isothiocyanates over thiocyanates in the reaction of alkyl halides with mercuric thiocyanate. oup.com
| Reaction | Solvents (in order of decreasing rate) | Reference |
| Phenyl isocyanate + Methanol | Benzene, Toluene > Nitrobenzene > Di-n-butyl ether > n-Butyl acetate > Methyl ethyl ketone > Dioxane > Acetonitrile | researchgate.net |
| Phenyl isocyanate + 1,2-Propanediol | Dimethylformamide > Toluene > Xylene | researchgate.net |
| Tolylene-2,4-diisocyanate + Phenol | Dimethyl sulfoxide > Cyclohexanone > n-Butyl acetate > 1,4-Dioxane > Xylene | researchgate.net |
Catalysis
Catalysts are frequently employed to enhance the rate and selectivity of reactions involving this compound. A wide array of catalysts, from simple amines to complex organometallic compounds, have been shown to be effective.
Base Catalysis: Tertiary amines are common and effective catalysts, particularly for the reaction of isothiocyanates with thiols. researchgate.net The catalytic activity of various tertiary amines in the reaction of phenyl isocyanate with thiols decreases in the order: triethylenediamine > triethylamine (B128534) > diethylcyclohexylamine > tributylamine (B1682462) > N-methylmorpholine > pyridine > quinoline. researchgate.net These reactions are typically first order with respect to the concentrations of the isocyanate, thiol, and tertiary amine catalyst. researchgate.net Basic catalysts are also crucial in directing the reaction pathway; for example, the reaction of this compound with 2-mercaptoethanol (B42355) yields S-urethans in the presence of a base, whereas uncatalyzed or acid-catalyzed conditions produce O-urethans. researchgate.net
Organometallic Catalysis: Organometallic compounds are often powerful catalysts. For the reaction of isothiocyanates with alcohols, dibutyltin (B87310) dilaurate (DBTDL) and ferric acetylacetonate (B107027) exhibit strong catalytic action, significantly accelerating the formation of thiourethanes. cdnsciencepub.com In contrast, a tertiary amine like tributylamine shows only a slight catalytic effect in the same reaction. cdnsciencepub.com More recently, rare earth aminates (RE[N(SiMe₃)₂]₃) have been developed as efficient catalysts for the addition of thiols to this compound, providing high yields under mild conditions. google.com Copper(I) triflate has been used to catalyze annulation reactions involving this compound. uzhnu.edu.ua
Other Catalysts: In cycloaddition reactions, the choice of catalyst can be critical. For example, scandium(III) triflate can catalyze the reaction of this compound with an aziridine (B145994) to form an iminothiazolidine. uzhnu.edu.ua N-Heterocyclic carbenes have also been developed as catalysts for the cycloaddition of ketenes and isothiocyanates. researchgate.net
| Reaction | Catalyst Type | Catalyst Examples (in order of decreasing activity) | Reference |
| Phenyl isocyanate + Thiols | Tertiary Amines | Triethylenediamine > Triethylamine > Tributylamine > Pyridine | researchgate.net |
| This compound + 1-Octanol | Organometallic/Amine | Dibutyltin dilaurate, Ferric acetylacetonate > Tributylamine (slight effect) | cdnsciencepub.com |
| This compound + Thiol | Rare Earth Aminates | La[N(SiMe₃)₂]₃ | google.com |
| This compound + Aziridine | Lewis Acid | Scandium(III) triflate | uzhnu.edu.ua |
pH
The pH of the reaction medium is a critical parameter, especially in aqueous or protic environments. It governs the protonation state of reactants, which can drastically alter their nucleophilicity and, consequently, the reaction kinetics.
This is particularly evident in the reaction of this compound with amines and amino acids. The Edman degradation, a cornerstone of protein sequencing, relies on a two-step process where the pH is carefully controlled. The initial coupling reaction between this compound and the N-terminal amino group of a peptide is carried out under mildly alkaline conditions (pH ~9.0) to ensure the amino group is deprotonated and thus maximally nucleophilic. The subsequent cleavage step, which releases the derivatized amino acid, is performed in a strong anhydrous acid. scispace.com
Kinetic studies comparing the reactivity of this compound with amino acid side-chain analogs at different pH values highlight this dependence. emory.edu The reaction with phenethylamine (an analog of the lysine side-chain) and 1-octanethiol (an analog of the cysteine side-chain) showed a six- to seven-fold increase in reactivity when the pH was raised from 7.4 to 9.0. emory.edu This is because the higher pH deprotonates the amine and thiol groups, increasing their nucleophilicity towards the electrophilic carbon of the isothiocyanate group. In contrast, phenol, the analog for tyrosine, showed no detectable reaction at either pH, indicating its much lower reactivity under these conditions.
The stability of reagents and products can also be pH-dependent. The hydrolysis of a PEG-phenyl-isothiocyanate conjugate, for example, is significantly faster at pH 9.2 than at pH 6.5. researchgate.netnih.gov Similarly, the enzymatic hydrolysis of glucosinolates to form isothiocyanates is also a pH-dependent process, with optimal pH values often near neutral (pH 6.5-7.0). mdpi.com
| Reaction/Process | Condition | Effect | Reference |
| PITC + Amino Acid Analogs (Phenethylamine, 1-Octanethiol) | pH 7.4 vs pH 9.0 | 6-7 fold increase in reaction rate at pH 9.0 | emory.edu |
| Edman Degradation (Coupling Step) | Mildly Alkaline (pH ~9.0) | Deprotonates N-terminal amino group, increasing nucleophilicity | scispace.com |
| Edman Degradation (Cleavage Step) | Anhydrous Acid | Facilitates cyclization and cleavage of the N-terminal residue | scispace.com |
| Hydrolysis of PEG-PITC | pH 6.5 vs pH 9.2 | Faster hydrolysis at pH 9.2 (t½ ≈ 40h vs 95h) | researchgate.netnih.gov |
| Glucosinolate Hydrolysis to Isothiocyanate | Varying pH | Optimal conversion to isothiocyanate often occurs around neutral pH (6.5-7.0) | mdpi.com |
Derivatives of Phenyl Isothiocyanate: Synthesis and Research Applications
Synthesis of Novel Phenyl Isothiocyanate Derivatives
The reactivity of the isothiocyanate group allows for extensive functionalization of the phenyl ring, leading to a diverse library of PITC analogs with tailored electronic and steric properties.
The synthesis of functionalized this compound (PITC) analogs is a significant area of research, driven by the need for tailored reagents in various chemical and biological applications. A range of synthetic strategies have been developed to introduce diverse functional groups onto the phenyl ring of PITC.
One common approach involves the use of substituted anilines as starting materials. These anilines can be converted to their corresponding isothiocyanates through various methods. A facile and efficient synthesis involves the reaction of amines with phenyl chlorothionoformate in the presence of solid sodium hydroxide (B78521). organic-chemistry.org This can be performed as a one-pot process, which is particularly effective for producing alkyl and electron-rich aryl isothiocyanates, or as a two-step approach that offers greater versatility for a broader range of amines, including those that are highly electron-deficient. organic-chemistry.org Another established method is the reaction of anilines with carbon disulfide and a base to form a dithiocarbamate (B8719985) salt, which is then decomposed to the isothiocyanate. wikipedia.org
A highly adaptable and modular strategy for creating a diverse panel of PITC analogs employs the Suzuki-Miyaura cross-coupling reaction. nih.gov This method allows for the construction of complex biaryl isothiocyanates. The synthesis typically begins with an iodobenzylamine, which is first protected, for instance with a Boc group. This protected intermediate then undergoes a Suzuki-Miyaura cross-coupling with a variety of boronic acids to introduce diverse substituents. Finally, deprotection and subsequent treatment with a thiocarbonylating agent yields the desired functionalized biaryl isothiocyanates. nih.gov This divergent approach is particularly powerful for generating libraries of analogs for structure-activity relationship studies.
The table below summarizes various synthetic routes to functionalized PITC analogs.
| Starting Material | Key Reagents | Product Type | Reference |
| Substituted Anilines | Phenyl Chlorothionoformate, NaOH | Alkyl and Aryl Isothiocyanates | organic-chemistry.org |
| Substituted Anilines | Carbon Disulfide, Ammonia (B1221849) | Aryl Isothiocyanates | wikipedia.org |
| Substituted Benzyl (B1604629) Bromides | Potassium Phthalimide, Hydrazine, Thiocarbonylating agent | Aryl Isothiocyanates | nih.gov |
| Iodobenzylamines | Boc Anhydride, Boronic Acids, Pd catalyst, Thiocarbonylating agent | Biaryl Isothiocyanates | nih.gov |
The reaction of this compound with the N-terminal amino group of an amino acid is the cornerstone of the Edman degradation, a classical method for peptide sequencing. uzhnu.edu.ua This reaction proceeds in a stepwise manner. First, under alkaline conditions (pH ~9), the amino acid is treated with this compound to form a phenylthiocarbamoyl-amino acid (PTC-amino acid). scispace.com Following this initial coupling, the PTC-amino acid is treated with a strong anhydrous acid, such as hydrochloric acid, which cleaves the terminal amino acid as a thiazolinone derivative, leaving the remainder of the peptide chain intact. uzhnu.edu.ua This thiazolinone derivative is then converted to the more stable 3-phenyl-2-thiohydantoin (PTH) derivative through treatment with aqueous acid. uzhnu.edu.uascispace.com The specific PTH derivative can then be identified by chromatography, thereby revealing the identity of the original N-terminal amino acid.
The general procedure for forming these thiohydantoin derivatives involves dissolving the amino acid in a mixture of pyridine (B92270) and water, adjusting the pH to approximately 9 with sodium hydroxide, and then adding this compound at a controlled temperature of 40°C. scispace.com The reaction is typically complete within 30 minutes. After removing excess reagents, the PTC-amino acid is precipitated and then cyclized to the thiohydantoin by refluxing in 1 N HCl for two hours. scispace.com The yields of the final thiohydantoin are generally high, in the range of 80-90%. scispace.com
More contemporary methods have been developed to streamline the synthesis of thiohydantoins. For instance, microwave irradiation has been employed to accelerate the reaction between α-amino esters and isothiocyanates in an aqueous medium, often without the need for an acid or base catalyst, leading to excellent yields under mild conditions. asianpubs.org This approach offers advantages in terms of reduced reaction times and simplified work-up procedures compared to traditional methods. asianpubs.org
The table below provides examples of thiohydantoin derivatives prepared from various amino acids.
| Amino Acid | Reagents | Product | Reference |
| General Amino Acid | 1. This compound, Pyridine/Water, NaOH | 3-phenyl-2-thiohydantoin derivative of the amino acid | uzhnu.edu.uascispace.com |
| 2. HCl | |||
| α-Amino Esters | This compound, DMF/H2O, Microwave | Thiohydantoin derivatives | asianpubs.org |
A novel class of this compound derivatives involves the C-functionalization of cyclam (1,4,8,11-tetraazacyclotetradecane) macrocycles. These compounds are of particular interest in the field of nuclear medicine, where cyclam-based chelators are used to complex radiometals for applications such as positron emission tomography (PET) and radioimmunotherapy (RIT). rsc.org
The synthesis of these C-functionalized cyclams bearing a this compound group has been developed to provide a means of conjugating the chelator to biomolecules, such as monoclonal antibodies, without compromising the metal-coordinating properties of the macrocycle. rsc.org Attaching the reactive isothiocyanate group via a C-alkylation strategy on the carbon skeleton of the cyclam, rather than on one of the nitrogen atoms, is a key design feature to maintain the in vivo stability of the resulting radiometal complexes. rsc.org
A reported synthetic methodology utilizes a bisaminal template and a selective N-alkylation approach to efficiently produce these C-functionalized cyclam derivatives. rsc.org This method has been successfully applied to synthesize teta-Ph-NCS, te2a-Ph-NCS, and cb-te2a-Ph-NCS. The synthesis is described as efficient and does not require tedious work-up procedures, making it amenable to the preparation of various cyclam-based bifunctional chelating agents (BCAs). rsc.org
For example, the newly synthesized te2a-Ph-NCS has been successfully conjugated to an anti-mCD138 monoclonal antibody. This immunoconjugate was then used in preclinical studies to explore PET imaging in multiple myeloma, demonstrating the practical utility of this synthetic approach. rsc.org
Application in Heterocyclic Synthesis
This compound is a valuable synthon for the construction of a variety of sulfur and nitrogen-containing heterocyclic rings. Its electrophilic carbon atom is susceptible to attack by nucleophiles, and the resulting thiourea (B124793) or thiosemicarbazide (B42300) intermediates can undergo intramolecular cyclization to form stable ring systems. Thiohydantoins themselves are considered useful intermediates in the synthesis of other heterocycles. asianpubs.org
This compound is a key reagent in the synthesis of thiazole (B1198619) and 1,3,4-thiadiazole (B1197879) derivatives. These heterocyclic scaffolds are present in many compounds with diverse biological activities.
One common strategy involves the reaction of this compound with a compound containing an active methylene (B1212753) group adjacent to a ketone or other activating group. For example, the reaction of 1-(benzothiazol-2-yl)-2-phenylsulfonyl-1-ethanone with this compound in the presence of a base affords a potassium salt intermediate. researchgate.netclockss.org Acidification of this salt yields a (Z)-3-mercapto-3-(phenylamino)propenone derivative, which serves as a versatile building block for subsequent heterocyclization reactions. researchgate.netclockss.org This intermediate can then be reacted with hydrazonyl halides to produce 1,3,4-thiadiazole derivatives. researchgate.netclockss.org Similarly, it can be used to construct thiazole ring systems. researchgate.netclockss.org
Another approach to thiazoles involves the reaction of a thiourea, which can be derived from this compound, with an α-haloketone. For instance, 1-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-3-phenylthiourea reacts with various α-haloketones in refluxing ethanol (B145695) with a catalytic amount of triethylamine (B128534) to yield a series of substituted thiazoles. mdpi.com The reaction of a potassium salt intermediate, formed from 3-oxo-N-(pyrid-2-yl)butanamide and this compound, with 1-phenyl-2-bromoethanone also yields a thiazole derivative. sapub.org
The synthesis of 1,3,4-thiadiazoles can also be achieved by the cyclization of thiosemicarbazide precursors. An acid hydrazide can be reacted with this compound to form a 1,4-disubstituted thiosemicarbazide. nih.gov This intermediate can then be cyclized under alkaline conditions to afford a 1,2,4-triazole-3-thiol, or under different conditions to form a thiadiazole ring. For example, condensation of a substituted 1,2,4-triazole (B32235) with this compound in dimethylformamide can yield a 1,2,4-triazolo[3,4-b] scispace.comasianpubs.orgCurrent time information in Bangalore, IN.thiadiazole. uzhnu.edu.ua
The table below summarizes some synthetic routes to thiazole and thiadiazole derivatives using this compound.
| Starting Materials | Key Intermediates | Heterocyclic Product | Reference |
| Active methylene ketone, this compound, Hydrazonyl halide | (Z)-3-mercapto-3-(phenylamino)propenone | 1,3,4-Thiadiazole | researchgate.netclockss.org |
| Phenylthiourea (B91264) derivative, α-Haloketone | - | Thiazole | mdpi.com |
| 3-Oxo-N-(pyrid-2-yl)butanamide, this compound, 1-Phenyl-2-bromoethanone | Potassium salt, S-alkylated intermediate | Thiazole | sapub.org |
| Acid hydrazide, this compound | 1,4-Disubstituted thiosemicarbazide | 1,3,4-Thiadiazole (via further steps) | nih.gov |
| Substituted 1,2,4-triazole, this compound | - | 1,2,4-Triazolo[3,4-b] scispace.comasianpubs.orgCurrent time information in Bangalore, IN.thiadiazole | uzhnu.edu.ua |
This compound is also instrumental in the synthesis of triazole and, to a lesser extent, oxadiazole heterocyclic systems. The formation of these rings often proceeds through a thiosemicarbazide intermediate.
The synthesis of 1,2,4-triazole derivatives frequently begins with the reaction of an acid hydrazide with this compound. This reaction, typically carried out by refluxing the components in a suitable solvent like benzene (B151609) or ethanol, yields a 1-acyl-4-phenylthiosemicarbazide. nih.govorientjchem.org The subsequent cyclization of this thiosemicarbazide is a key step. Treatment of the thiosemicarbazide with an alkaline solution, such as aqueous sodium hydroxide, followed by heating, leads to intramolecular cyclization and dehydration to form a 5-substituted-4-phenyl-4H-1,2,4-triazole-3-thiol. nih.govresearchgate.netnih.gov
In some synthetic pathways, the triazole ring is formed through the reaction of other heterocyclic precursors with this compound. For instance, condensation of a substituted 1,2,4-triazole with this compound can lead to the formation of fused heterocyclic systems like 1,2,4-triazolo[3,4-b] scispace.comasianpubs.orgCurrent time information in Bangalore, IN.thiadiazoles, which incorporate a triazole moiety. uzhnu.edu.ua
While this compound is not a direct precursor for the oxygen atom in oxadiazoles, it can be used in reaction sequences that lead to these heterocycles. More commonly, the synthesis of 1,3,4-oxadiazoles involves the cyclization of diacylhydrazines or the reaction of acid hydrazides with reagents like formic acid followed by dehydration with phosphorus pentoxide. nih.govresearchgate.netnih.govresearchgate.net However, in multi-step syntheses, derivatives initially prepared using this compound could potentially be transformed into oxadiazole-containing molecules.
The table below outlines a common synthetic pathway to triazole derivatives using this compound.
| Starting Materials | Key Intermediate | Heterocyclic Product | Reference |
| Acid Hydrazide, this compound | 1-Acyl-4-phenylthiosemicarbazide | 5-Substituted-4-phenyl-4H-1,2,4-triazole-3-thiol | nih.govresearchgate.netnih.gov |
| Tert-butyl carbazate, this compound | Hydrazinecarbothioamide | 5-tert-butoxy-4-phenyl-2H-1,2,4-triazole-3(4H)-thione | orientjchem.org |
Thiophene (B33073) and Pyrrole (B145914) Fused Rings
The strategic use of this compound as a synthon has led to the development of various thiophene and pyrrole-fused ring systems. These heterocycles are of significant interest due to their diverse pharmacological potential.
One common synthetic approach involves the condensation of this compound with a 1,3-dicarbonyl compound or its equivalent in a basic medium. This is followed by the addition of an activated methylene compound to construct 5-phenylamino-thiophenes. mdpi.com Further reaction of the resulting amine with another equivalent of an activated methylene compound can lead to the formation of a fused pyrrole ring, yielding thieno[2,3-b]pyrroles. mdpi.com
A notable multicomponent reaction for synthesizing novel thiophene analogues involves reacting ethyl 4-chloroacetoacetate, this compound, and a variety of active methylene reagents (such as malononitrile, ethyl cyanoacetate, or cyanoacetamide) in dry dimethylformamide (DMF) with a catalytic amount of potassium carbonate (K2CO3). analis.com.my This method has produced a range of ethyl 4-amino-5-(substituted)-2-(phenylamino)thiophene-3-carboxylate derivatives. analis.com.my Research into these compounds has identified them as potential anticancer agents, with studies indicating that the thiophene ring is a crucial element for their cytotoxic effects. analis.com.myuobabylon.edu.iq
Furthermore, 2-aminopyrrole derivatives can be reacted with this compound in refluxing absolute ethanol to produce ethyl 1-(substituted-aryl)-4-(4-chlorophenyl)-2-(3-phenylthioureido)-1H-pyrrole-3-carboxylates. researchgate.net These thiourea-pyrrole hybrids can be further cyclized in pyridine to yield fused 4-imino-pyrrolopyrimidine-2-thiones. researchgate.net The development of these fused systems is driven by their potential as anti-inflammatory agents. researchgate.netut.ac.ir
Table 1: Synthesis of Fused Thiophene and Pyrrole Derivatives from this compound
| Product Class | Starting Materials | Key Reagents/Conditions | Research Application |
| 5-Phenylamino-thiophenes | This compound, 1,3-dicarbonyl compound, activated methylene compound | Basic media | Intermediate for fused heterocycles |
| Thieno[2,3-b]pyrroles | 5-Phenylamino-thiophene, activated methylene compound | Basic media | General heterocyclic synthesis |
| Ethyl 4-amino-5-(substituted)-2-(phenylamino)thiophene-3-carboxylates | This compound, Ethyl 4-chloroacetoacetate, Active methylene reagents (e.g., malononitrile) | K2CO3, dry DMF | Anticancer |
| Ethyl 1-(substituted-aryl)-2-(3-phenylthioureido)-1H-pyrrole-3-carboxylates | 2-Aminopyrrole derivatives, this compound | Absolute ethanol, reflux | Anti-inflammatory |
| 4-Imino-pyrrolopyrimidine-2-thiones | 2-Aminopyrrole derivatives, this compound | Dry pyridine, reflux | Anti-inflammatory |
Other Nitrogen, Sulfur, and Oxygen Heterocycles
This compound serves as a versatile building block for a wide array of nitrogen, sulfur, and oxygen-containing heterocycles, many of which are investigated for their pharmacological properties.
Sulfur and Nitrogen Heterocycles: The synthesis of thiazole derivatives and their fused systems is a prominent application of this compound. For instance, dimeric adducts can react with this compound and elemental sulfur to yield thiazole derivatives, which can be further modified to create fused thiazolo[4,5-d]pyrimidine (B1250722) and thiazolo[4,5-d]pyridine systems. researchgate.netut.ac.ir These compounds have demonstrated significant fungicidal and bactericidal activities. researchgate.net
Another important class, 2-aminobenzothiazoles, can be synthesized via domino reactions. One such method involves the reaction of 2-iodoanilines with this compound, where a thiolate intermediate is generated, followed by an Ullmann-type coupling to form the C-S bond and cyclize into the benzothiazole (B30560) ring. researchgate.net
Furthermore, the condensation of 2-pyrazolin-5-ones with this compound generates thiocarbamoyl intermediates. mdpi.com These intermediates can undergo heterocyclization when treated with reagents like chloroacetyl chloride or phenacyl bromide to form various S,N-heterocycles, including thiazolidinone derivatives. mdpi.comsemanticscholar.org The N-C-S unit within these structures is considered crucial for their diverse biological activities, which include pesticidal, antiviral, and antimicrobial properties. mdpi.comsemanticscholar.org
Nitrogen and Oxygen Heterocycles: While direct, single-step syntheses of oxygen heterocycles from this compound are less common, it is a key reagent in multi-step pathways to produce complex molecules. Phenylacetyl isothiocyanate, a derivative, serves as a precursor for various nitrogen, sulfur, and oxygen heterocycles. nih.gov For example, reaction with benzoylhydrazine yields a thiosemicarbazide which can be cyclized to form 1,2,4-triazoline-3-thione derivatives. nih.gov These triazole systems are a core focus of research for their wide-ranging biological activities.
Table 2: Synthesis of Other Heterocycles from this compound
| Product Class | Key Reactants with this compound | Key Reagents/Conditions | Research Application |
| Thiazoles | Dimeric adducts | Elemental sulfur | Fungicidal, Bactericidal |
| 2-Aminobenzothiazoles | 2-Iodoanilines | Copper catalyst, ligand, base | General pharmaceutical synthesis |
| Thiazolidinones | 2-Pyrazolin-5-ones, Chloroacetyl chloride | Basic conditions | Antiviral, Antimicrobial, Pesticidal |
| 1,3,5-Triazines | Amidines, 1,1,3,3-tetramethylguanidine | Hemoglobin, TBHP | General heterocyclic synthesis |
| 1,2,4-Triazoline-3-thiones | Phenylacetyl isothiocyanate, Benzoylhydrazine | Acetonitrile (B52724), Polyphosphoric acid | General pharmaceutical synthesis |
Development of Thiourea and Thiosemicarbazide Derivatives
The synthesis of thiourea and thiosemicarbazide derivatives from this compound is a cornerstone of medicinal chemistry research, owing to the straightforward synthesis and the broad spectrum of biological activities these compounds exhibit. nih.govmdpi.com
Thiourea Derivatives: N,N'-disubstituted thioureas are readily synthesized through the nucleophilic addition of a primary or secondary amine to the electrophilic carbon atom of this compound. mdpi.com The reaction is typically high-yielding and can be performed in solvents like dichloromethane (B109758) or tert-butanol (B103910) at room temperature, allowing for the creation of a vast library of structurally diverse compounds. mdpi.com
Research on these derivatives is extensive and covers a wide range of therapeutic areas. They have been investigated as potent agents against various pathogens. For example, numerous thiourea derivatives have been synthesized and tested for their in vitro activity against Leishmania amazonensis, the causative agent of leishmaniasis. mdpi.com Other studies have focused on their potential as anticancer, antimicrobial, antimycobacterial, and anti-inflammatory agents. mdpi.comnih.govmdpi.com The biological activity is often tuned by varying the substituents on the amine portion of the molecule.
Thiosemicarbazide Derivatives: Thiosemicarbazides are generally prepared by the reaction of this compound with various acid hydrazides. researchgate.netut.ac.ir This nucleophilic addition reaction provides the 1,4-disubstituted thiosemicarbazide backbone, which is a key pharmacophore. researchgate.net These compounds are not only biologically active in their own right but also serve as crucial intermediates for the synthesis of other important heterocycles, such as 1,3,4-thiadiazoles and 1,2,4-triazoles. researchgate.netut.ac.ir
The research applications of thiosemicarbazide derivatives are particularly notable in the field of infectious diseases. Numerous studies have reported their synthesis and evaluation as potent antitubercular agents against Mycobacterium tuberculosis. ut.ac.irnih.govmdpi.com Additionally, they have demonstrated significant antimicrobial, antiviral, and anti-inflammatory activities. nih.govwjpr.net
Table 3: Synthesis and Applications of Thiourea and Thiosemicarbazide Derivatives
| Derivative Class | Synthetic Precursors | General Reaction | Key Research Applications |
| Thioureas | This compound, Primary/Secondary Amines | Nucleophilic addition | Antileishmanial, Anticancer, Antimicrobial, Anti-inflammatory |
| Thiosemicarbazides | This compound, Acid Hydrazides | Nucleophilic addition | Antitubercular, Antimicrobial, Antiviral, Intermediates for heterocycles |
Analytical Methodologies Utilizing Phenyl Isothiocyanate
Chromatographic Techniques for Detection and Quantification
Chromatography, a cornerstone of analytical chemistry, frequently employs PITC for the derivatization of analytes, which might otherwise be difficult to detect or separate in their native forms. This pre-analytical modification is crucial for improving the chromatographic properties and detectability of the target molecules.
High-Performance Liquid Chromatography (HPLC) Derivatization
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture. PITC is widely used as a pre-column derivatization reagent in HPLC to react with specific functional groups, thereby rendering the analytes more amenable to separation and detection. scientificlabs.co.uk
One of the most significant applications of PITC in HPLC is the pre-column derivatization of amino acids. nih.govoup.com This process, often referred to as Edman degradation chemistry, involves the reaction of PITC with the primary or secondary amine group of an amino acid under alkaline conditions to form a phenylthiocarbamyl (PTC) derivative. nih.govthermofisher.kr These PTC-amino acids are stable and exhibit strong ultraviolet (UV) absorbance at around 254 nm, facilitating their sensitive detection. nih.govresearchgate.net
The derivatization reaction is typically rapid, often completed within 5 to 10 minutes at room temperature. nih.gov Following the reaction, excess reagent and byproducts can be removed by evaporation, and the stable PTC-amino acid derivatives are then dissolved in a suitable solvent for injection into the HPLC system. nih.gov The separation of these derivatives is commonly achieved using reversed-phase columns, such as octadecylsilyl (C18) or octyl (C8) columns, with a gradient elution of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.gov This methodology allows for the quantitative analysis of a wide range of amino acids, including proline, from various complex matrices such as protein hydrolysates, foods, and biological samples. nih.govoup.comajevonline.org The method is known for its high sensitivity and reproducibility, with coefficients of variation often below 5%. oup.com
A study on the amino acid content in musts and wines demonstrated the direct applicability of the PITC derivatization method, achieving a relative standard deviation between 1.4% and 3.6% for the analysis of 19 different amino acids. ajevonline.org Another recent development in 2024 highlighted a "one-pot" sample preparation method using PITC for determining amino acids in pharmaceutical drugs, showcasing the method's efficiency and cost-effectiveness. finechem-mirea.ru
Table 1: HPLC Conditions for Amino Acid Analysis after PITC Derivatization
| Parameter | Condition | Reference |
| Derivatization Reagent | Phenyl isothiocyanate (PITC) | nih.govoup.com |
| Reaction Time | 5-10 minutes at room temperature | nih.gov |
| Column | Reversed-phase C18 or C8 | nih.gov |
| Mobile Phase | Gradient of aqueous buffer (e.g., ammonium (B1175870) acetate) and acetonitrile/methanol | nih.govfinechem-mirea.ru |
| Detection | UV at 254 nm | nih.govresearchgate.net |
| Application | Quantitative analysis of amino acids in various samples | nih.govoup.comajevonline.org |
PITC is an effective derivatizing agent for both primary and secondary amines, converting them into their corresponding phenylthiourea (B91264) derivatives. thermofisher.krsigmaaldrich.com This reaction is advantageous because PITC is stable over a wide range of pH and temperatures and reacts readily with these amines. The resulting phenylthiourea derivatives exhibit strong UV absorption, typically around 240 nm, making them suitable for HPLC analysis with UV detection.
This methodology has been successfully applied to the determination of ammonia (B1221849) and various aliphatic amines in environmental water samples. The derivatization is often carried out in a sodium hydrogencarbonate-carbonate medium at a slightly elevated temperature (e.g., 40°C) for a short period (e.g., 15 minutes) to ensure optimal conversion. The separation of the derivatives is typically achieved on a C18 column using a gradient elution with an acetonitrile-water mobile phase. PITC has also been employed for the HPLC analysis of amphetamine derivatives in biological fluids. thomassci.com
The derivatization of drug compounds containing primary or secondary amine groups with PITC is a valuable strategy in pharmaceutical analysis. This approach enhances the detectability of the analytes, which may lack a strong chromophore in their original structure. A validated RP-HPLC method has been developed for the simultaneous determination of rifampicin, isoniazid, and pyrazinamide (B1679903) in a 4-drug fixed-dose combination (4-FDC) anti-tuberculosis tablet. In this method, PITC was used as a pre-column derivatization reagent to increase the UV absorbance of the analytes, which were then detected at 254 nm.
Similarly, a method for the quantification of amantadine, an antiviral and anti-parkinsonian drug, in bulk and pharmaceutical dosage forms involves its derivatization with PITC to form a stable complex. indexcopernicus.com This complex is then analyzed by RP-HPLC with PDA detection at 273 nm. indexcopernicus.com The derivatization reaction is typically carried out in the presence of sodium bicarbonate at a controlled temperature. indexcopernicus.com
Table 2: Application of PITC in Drug Compound Assays
| Drug Compound(s) | Analytical Method | Derivatization Conditions | Detection Wavelength | Reference |
| Rifampicin, Isoniazid, Pyrazinamide | RP-HPLC | PITC, vortex for 60 seconds | 254 nm | |
| Amantadine Hydrochloride | RP-HPLC-PDA | PITC, 4% v/v with 5% w/v sodium bicarbonate, 40°C for 10 min | 273 nm | indexcopernicus.com |
Gas Chromatography (GC) with Mass Spectrometry
While HPLC is the predominant technique for analyzing PITC derivatives, Gas Chromatography (GC) coupled with Mass Spectrometry (MS) can also be utilized, particularly for volatile analytes. In some cases, the compound of interest is not PITC itself, but a related isothiocyanate or a degradation product. For instance, a method was developed to determine phenethylamine (B48288), a stable marker for the unstable phenethyl isothiocyanate, in dog plasma using GC-MS. nih.gov After solid-phase extraction, phenethylamine was derivatized with another reagent (MBHFBA) before GC-MS analysis with chemical ionization. nih.gov
In the analysis of glucosinolate hydrolysis products from cruciferous vegetables, GC-MS has been used to identify and quantify various isothiocyanates, including phenethyl isothiocyanate. mdpi.comscispace.com The analysis is typically performed on a capillary column (e.g., Restek Rtx-5MS or DB5) with a temperature program to separate the volatile compounds. mdpi.comscispace.com Mass spectra are obtained by electron ionization (EI), and identification is based on retention time and comparison with mass spectral libraries. mdpi.comscispace.com
Ultraperformance Liquid Chromatography-High Resolution Mass Spectrometry/Mass Spectrometry (UPLC-HRMS/MS)
The coupling of Ultra-Performance Liquid Chromatography (UPLC) with High-Resolution Mass Spectrometry/Mass Spectrometry (UPLC-HRMS/MS) offers enhanced sensitivity and selectivity for the analysis of PITC and related compounds. This advanced technique allows for the precise determination of analytes in complex matrices, often without the need for derivatization. mdpi.com
For example, a UPLC-HRMS/MS method was developed for the determination of phenethyl isothiocyanate (PEITC) in human plasma. nih.gov This method utilized atmospheric-pressure chemical ionization (APCI) and a simple protein precipitation step for sample preparation. nih.gov The short analysis time of 3 minutes per sample makes it suitable for high-throughput pharmacokinetic studies. nih.gov Another study reported the simultaneous analysis of various glucosinolates and their isothiocyanate breakdown products using reversed-phase UPLC-ESI-MS/MS after derivatizing the isothiocyanates with N-acetyl-L-cysteine. wur.nl This method demonstrated good precision and recovery for a wide range of these compounds in plant extracts. wur.nl Furthermore, UPLC-MS-based metabonomics studies have utilized reversed-phase gradient systems for the global profiling of metabolites in human plasma, showcasing the versatility of this platform. acs.org
Spectroscopic Characterization in Research
Spectroscopy plays a pivotal role in elucidating the structural and electronic properties of this compound. Various spectroscopic techniques are employed to probe its vibrational, electronic, and rotational energy levels, offering a comprehensive understanding of the molecule.
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups and characterizing the vibrational modes of PITC. The FTIR spectrum of PITC is distinguished by a strong, characteristic absorption band for the isothiocyanate (N=C=S) group. This asymmetric stretching vibration typically appears in the 2140-1990 cm⁻¹ region. smujo.id
Studies involving the adsorption of PITC on semiconductor surfaces, such as silicon (Si(001)) and germanium (Ge(100)-2x1), have utilized FTIR to investigate the nature of the surface-adsorbate interaction. acs.orgresearchgate.netacs.org For instance, when PITC adsorbs on Ge(100)-2x1, FTIR studies reveal the formation of multiple surface adducts. researchgate.netacs.org The major product results from a [2+2] cycloaddition reaction across the C=S bond, while a minor product is formed via a similar reaction across the C=N bond. researchgate.netacs.org These findings are corroborated by the appearance of specific vibrational bands corresponding to the newly formed surface species. acs.org
The table below summarizes key FTIR spectral data for this compound.
| Vibrational Mode | Wavenumber (cm⁻¹) | Reference |
| N=C=S Asymmetric Stretch | 2140-1990 | smujo.id |
| C=S [2+2] Cycloaddition on Ge(100) | Varies | researchgate.netacs.org |
| C=N [2+2] Cycloaddition on Ge(100) | Varies | researchgate.netacs.org |
X-ray Photoelectron Spectroscopy (XPS)
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms within the top few nanometers of a material. In the context of PITC, XPS has been instrumental in studying its interaction with various surfaces.
Research on the adsorption of PITC on Si(001) and Ge(100)-2x1 surfaces has employed XPS to confirm the selective adsorption through the N=C=S group, with no interaction involving the benzene (B151609) ring. acs.orgresearchgate.net High-resolution XPS scans of the N 1s, S 2p, and C 1s core levels provide detailed insights into the chemical bonding at the interface. For example, on the Ge(100)-2x1 surface, an excess of sulfur detected by XPS suggests the presence of a dissociative desorption product in addition to the cycloaddition products. researchgate.netacs.org The S 2p spectrum can show multiple components, indicating different chemical environments for the sulfur atoms. researchgate.net
The table below presents typical binding energy regions for elements in PITC as observed in XPS studies.
| Core Level | Typical Binding Energy (eV) | Reference |
| N 1s | Varies with chemical state | researchgate.netacs.org |
| S 2p | ~161.59 (covalently bonded to carbon) | researchgate.net |
| C 1s | Varies with chemical state | researchgate.netacs.org |
Rotational Spectroscopy and Microwave Spectroscopy
Rotational spectroscopy, particularly Fourier transform microwave (FTMW) spectroscopy, provides highly precise information about the molecular geometry and electronic structure of PITC in the gas phase. umanitoba.canih.govacs.orgfigshare.comacs.org By analyzing the rotational spectra of PITC and its various isotopologues (species with different isotopes), researchers can determine accurate rotational constants. umanitoba.canih.govfigshare.comacs.org These constants are then used to derive the molecule's three-dimensional structure with high precision, including bond lengths and angles. umanitoba.canih.govfigshare.comacs.org
Studies using FTMW spectroscopy in the 4 to 26 GHz range have successfully determined the rotational constants for the parent species of PITC, as well as for its ¹³C, ¹⁵N, and ³⁴S isotopologues in natural abundance. umanitoba.canih.govfigshare.comacs.org This detailed experimental data allows for the determination of the rm(1) geometry, which has been shown to be in good agreement with equilibrium structures calculated using ab initio methods. umanitoba.canih.govfigshare.comacs.org Furthermore, analysis of the rotational spectra indicates that the nitrogen atom in PITC exhibits more sp-like character, leading to shorter C-N bonds and a larger C-N-C angle compared to phenyl isocyanate. umanitoba.canih.govfigshare.com
The table below showcases some of the rotational constants determined for the parent isotopologue of this compound.
| Rotational Constant | Value (MHz) | Reference |
| A | Varies with isotopologue | umanitoba.canih.govfigshare.comacs.org |
| B | Varies with isotopologue | umanitoba.canih.govfigshare.comacs.org |
| C | Varies with isotopologue | umanitoba.canih.govfigshare.comacs.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of PITC in solution. Both ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
In the ¹H NMR spectrum of PITC, the protons on the phenyl ring typically appear as a multiplet in the aromatic region, generally between 7.10 and 7.40 ppm when dissolved in deuterated chloroform (B151607) (CDCl₃). chemicalbook.com The specific chemical shifts and coupling patterns can be used to confirm the substitution pattern of the phenyl ring.
The ¹³C NMR spectrum provides information about the carbon skeleton. The carbon of the isothiocyanate group (N=C=S) gives a characteristic signal, and the aromatic carbons also show distinct resonances. nih.govgoogle.com For instance, in CDCl₃, the ¹³C NMR spectrum of PITC shows signals around 134.6 ppm (NCS), 130.3 ppm, 128.5 ppm, 126.3 ppm, and 124.7 ppm for the phenyl carbons. google.com
The table below summarizes characteristic NMR chemical shifts for this compound.
| Nucleus | Solvent | Chemical Shift (ppm) | Reference |
| ¹H | CDCl₃ | 7.10 - 7.40 (m, ArH) | chemicalbook.com |
| ¹³C | CDCl₃ | ~134.6 (NCS), 124.7-130.3 (ArC) | google.com |
Computational Approaches in Analytical Chemistry
Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful partner to experimental techniques in the study of molecules like PITC. These methods allow for the prediction of various molecular properties, including spectral data, which can aid in the interpretation of experimental results.
Density Functional Theory (DFT) for Spectral Prediction
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of PITC, DFT calculations are widely used to predict vibrational frequencies, aiding in the assignment of experimental FTIR and Raman spectra. researchgate.netacs.orgelixirpublishers.com
For example, in studies of PITC adsorption on the Ge(100)-2x1 surface, DFT calculations were used to model the vibrational spectra of the proposed surface adducts. The calculated spectra showed close agreement with the experimental FTIR data, confirming the formation of [2+2] cycloaddition products. researchgate.netacs.org DFT can also be used to investigate reaction pathways and determine the relative stability of different products. researchgate.netacs.org
Furthermore, DFT has been employed to study the electronic and nonlinear optical properties of PITC. dntb.gov.uaresearchgate.net These theoretical studies can provide insights into the molecule's reactivity and potential applications in materials science. researchgate.net The choice of the functional and basis set, such as B3LYP with a 6-311++G(d,p) basis set, is crucial for obtaining accurate predictions that correlate well with experimental observations. elixirpublishers.com
The table below highlights the application of DFT in predicting properties of this compound.
| Predicted Property | DFT Functional/Basis Set | Application | Reference |
| Vibrational Frequencies | B3LYP/various | Assignment of FTIR/Raman spectra | researchgate.netacs.orgelixirpublishers.com |
| Reaction Pathways | B3LYP/various | Understanding surface reactions | researchgate.netacs.org |
| Electronic Properties | B3LYP/6-31G | Investigating reactivity and NLO properties | researchgate.net |
| Molecular Geometry | MP2/aug-cc-pVTZ | Comparison with experimental structures | umanitoba.canih.govfigshare.comacs.org |
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational chemistry method that translates complex, delocalized molecular wave functions from quantum mechanical calculations into a more intuitive, localized Lewis structure representation. uni-muenchen.de This involves transforming the canonical molecular orbitals into a set of localized one-center (lone pair) and two-center (bond) orbitals. uni-muenchen.de The analysis provides valuable insights into the electronic structure, hybridization, and intramolecular interactions within a molecule.
In the case of this compound (PhNCS), NBO analysis performed at the B3LYP/aug-cc-pVTZ level of theory reveals significant details about its electronic character and geometry. umanitoba.ca A key finding from the analysis of PhNCS is the nature of the nitrogen atom's hybridization. Unlike in its oxygen analog, phenyl isocyanate (PhNCO), where the nitrogen lone pair is clearly identified, such a lone pair is not found on the nitrogen in this compound. umanitoba.ca
The hybridization of the nitrogen atom in PhNCS is determined to be sp-like. umanitoba.ca This sp hybridization contributes to a more linear geometry around the nitrogen atom and influences the bond characteristics. It leads to the presence of a second π molecular orbital between the nitrogen and the adjacent carbon atom of the isothiocyanate group, indicating triple bond character in the N=C bond. umanitoba.ca This contrasts with phenyl isocyanate, where the nitrogen is described as having sp1.6 hybridization. umanitoba.ca These electronic differences result in observable geometric changes: this compound has shorter C-N bonds and a larger C-N-C angle compared to phenyl isocyanate. umanitoba.ca
| Parameter | This compound (PhNCS) | Reference |
|---|---|---|
| Nitrogen Atom Hybridization | sp-like | umanitoba.ca |
| Nitrogen Lone Pair | Not identified as a lone pair | umanitoba.ca |
| N=C Bond Character | Contains triple bond character | umanitoba.ca |
| C-N-C Angle | Larger relative to PhNCO | umanitoba.ca |
| C-N Bond Lengths | Shorter relative to PhNCO | umanitoba.ca |
Sample Preparation and Optimization Strategies
Extraction Procedures for Isothiocyanates in Biological Matrices
The effective extraction and isolation of isothiocyanates (ITCs) from complex biological matrices are critical for their accurate quantification and analysis. nih.gov The choice of an optimal extraction method is paramount to ensure maximum recovery, as each ITC possesses distinct physical properties like polarity, volatility, and stability. nih.gov Various procedures have been developed, ranging from conventional liquid-liquid and solid-phase extraction to more modern techniques.
For plant-based matrices, such as cruciferous vegetables, a common initial step involves the hydrolysis of precursor glucosinolates to yield the active isothiocyanates. This is typically achieved by treating the homogenized plant material with water or a buffer at a controlled pH (6.0-7.0) and temperature (25–37 °C). nih.gov Following hydrolysis, a solvent of medium polarity, such as dichloromethane (B109758) or ethyl acetate (B1210297), is used for extraction. nih.gov In the case of seeds, a pre-extraction step with a non-polar solvent like n-hexane is often employed to remove fats. mdpi.com
For biological fluids like plasma or urine, which are analyzed for isothiocyanate metabolites, sample preparation is a crucial step to prevent analyte loss or degradation. researchgate.net These metabolites are often conjugated, for instance, with glutathione (B108866), and require specific procedures for extraction and analysis. researchgate.net
Modern extraction techniques offer advantages in terms of efficiency and reduced solvent consumption. Pressurized Fluid Extraction (PFE) with supercritical CO2 has been shown to be highly selective for isolating ITCs from watercress. mdpi.com Microwave-assisted extraction and high-pressure processing are other advanced methods that can enhance the hydrolysis of glucosinolates and improve the yield of isothiocyanates by causing cell disruption and releasing the myrosinase enzyme. foodandnutritionjournal.org
| Extraction Method | Biological Matrix | Key Solvents/Procedure Details | Reference |
|---|---|---|---|
| Liquid-Liquid Extraction | Cruciferous Plants (e.g., Broccoli) | Hydrolysis in water/buffer, followed by extraction with dichloromethane or ethyl acetate. | nih.gov |
| Conventional Solvent Extraction | Brassicaceae Seeds | Defatting with n-hexane, followed by hydrolysis and extraction. | mdpi.com |
| Pressurized Fluid Extraction (PFE) | Watercress | Utilizes supercritical CO2 for selective recovery of ITCs. | mdpi.com |
| Aqueous Micellar Systems | Watercress By-Products | Use of surfactants (e.g., Genapol X-080) in an aqueous system. | nih.gov |
| High-Pressure Processing | Brussels Sprouts, Broccoli Sprouts | Application of high pressure (e.g., 500-600 MPa) to enhance myrosinase activity. | foodandnutritionjournal.org |
Derivatization Parameters and Stability of Adducts
This compound (PITC) is a widely used derivatizing reagent in analytical chemistry, particularly for the pre-column derivatization of primary and secondary amines for High-Performance Liquid Chromatography (HPLC) analysis. nih.govsigmaaldrich.com This process, famously used in Edman degradation for peptide sequencing, enhances the detectability of analytes, with detection limits routinely falling below 1 picomole. nih.gov The reaction involves the nucleophilic attack of an amino group on the electrophilic carbon of the isothiocyanate, forming a phenylthiocarbamyl (PTC) derivative.
The derivatization of amino sugars and amino sugar alcohols with PITC to form stable PTC adducts requires carefully controlled conditions to ensure quantitative analysis and prevent the formation of unwanted byproducts. nih.gov While amino sugar alcohols yield single, stable reaction products, the derivatization of amino sugars can be complicated by the formation of secondary products. nih.gov These secondary products arise from an acid-catalyzed intramolecular cyclization of the initial PTC-hexosamine, involving the aldehyde functional group of the sugar. nih.gov
To ensure the stability of the desired PTC derivatives for reliable HPLC determination, specific conditions have been developed. Rapid sample preparation can be achieved by a simple chloroform extraction of the reaction mixture to remove excess PITC and its byproducts. nih.gov The stability of the PTC-amino sugar adducts is crucial for accurate quantification. By controlling the pH and stopping the reaction before significant cyclization occurs, the integrity of the primary derivative can be maintained. nih.gov The resulting PTC derivatives of various analytes, including amino acids from complex matrices like plasma and urine, can be accurately and reproducibly quantified. nih.gov
| Parameter | Description | Reference |
|---|---|---|
| Reagent | This compound (PITC) | nih.gov |
| Target Analytes | Primary and secondary amines, amino acids, amino sugars, amino sugar alcohols. | nih.gov, nih.gov |
| Reaction Product | Phenylthiocarbamyl (PTC) adducts. | nih.gov |
| Potential Instability | Acid-catalyzed intramolecular cyclization of PTC-hexosamines can form secondary products. | nih.gov |
| Optimization Strategy | Control of reaction conditions (e.g., pH) to prevent side reactions and maintain adduct stability. | nih.gov |
| Post-Reaction Cleanup | Extraction with chloroform to remove excess reagent and byproducts. | nih.gov |
Applications of Phenyl Isothiocyanate in Diverse Research Fields
Biochemical Research
In the realm of biochemistry, phenyl isothiocyanate is a cornerstone reagent for the structural and functional analysis of proteins and peptides.
The most prominent application of this compound in biochemical research is its critical role in the Edman degradation, a method for sequencing amino acids in a peptide or protein from the N-terminus. chemimpex.comgoogle.comavs.org Developed by Pehr Edman, this stepwise process allows for the determination of the amino acid sequence of a polypeptide chain. google.comresearchgate.net
The mechanism involves the reaction of this compound with the uncharged N-terminal amino group of a peptide under mildly alkaline conditions. chemimpex.comresearchgate.net This reaction forms a phenylthiocarbamoyl derivative. chemimpex.com Subsequently, under acidic conditions, the derivatized N-terminal amino acid is cleaved from the peptide chain as a thiazolinone derivative, without disrupting the other peptide bonds. chemimpex.com This thiazolinone derivative is then extracted and converted into a more stable phenylthiohydantoin (PTH)-amino acid, which can be identified using techniques like chromatography. chemimpex.comresearchgate.net The process can be repeated on the shortened peptide to identify the next amino acid in the sequence. chemimpex.com
Modern automated sequencers utilizing the Edman degradation can accurately sequence up to 30 to 60 amino acid residues with over 99% efficiency per cycle, requiring only 10 to 100 picomoles of the peptide sample. chemimpex.com A limitation of this technique is that it cannot be used if the N-terminus of the protein has been chemically modified. chemimpex.com
Table 1: Key Steps in Edman Degradation
| Step | Reagent/Condition | Product | Purpose |
| Coupling | This compound (mildly alkaline) | Phenylthiocarbamoyl-peptide | Labeling the N-terminal amino acid |
| Cleavage | Anhydrous acid (e.g., trifluoroacetic acid) | Thiazolinone-amino acid and shortened peptide | Releasing the labeled N-terminal amino acid |
| Conversion | Aqueous acid | Phenylthiohydantoin (PTH)-amino acid | Forming a stable derivative for identification |
| Identification | Chromatography (e.g., HPLC) | Identified amino acid | Determining the specific amino acid at that position |
This compound serves as a valuable reagent for labeling proteins and studying their interactions. The isothiocyanate group readily reacts with primary amino groups, such as the N-terminal alpha-amino group of a protein and the epsilon-amino group of lysine (B10760008) residues, to form stable thiourea (B124793) linkages. mdpi.com This covalent modification allows for the introduction of a phenyl group, which can be used as a tag for detection or to probe the local environment of the labeled site.
This labeling strategy is employed in various applications, including:
Proximity-Induced Chemistry: Isothiocyanate derivatives can be incorporated into molecules to study protein-protein interactions. When brought into close proximity, the isothiocyanate group can react with a nearby lysine residue on a target protein, leading to covalent cross-linking. mdpi.com
Neoglycoprotein Synthesis: Phenylisothiocyanate glycosides can be conjugated to the lysine residues of proteins like bovine serum albumin (BSA) to create neoglycoproteins. foodandnutritionjournal.org These synthetic glycoproteins are instrumental in studying carbohydrate-protein interactions and have applications in histochemistry, ELISA assays, and affinity chromatography. foodandnutritionjournal.org
PEGylation: PEG-phenyl-isothiocyanate (PIT-PEG) has been synthesized and used for the PEGylation of proteins such as human serum albumin (HSA). mdpi.com This modification can increase the hydrodynamic volume of the protein, which has potential applications, for instance, as a plasma expander. mdpi.com
This compound has been utilized in studies focusing on the modulation of enzyme activity. As a group-specific hydrophobic reagent, PITC can covalently label and inhibit enzymes. acs.org For instance, it has been shown to label and inhibit cytochrome c oxidase, a key enzyme in the mitochondrial respiratory chain. acs.org The binding of PITC to the enzyme can alter its conformation and function, providing insights into the relationship between specific amino acid residues and enzymatic activity. acs.org
Materials Science and Surface Chemistry
The reactivity of the isothiocyanate group also lends itself to applications in materials science, particularly in the modification of surfaces.
This compound has been investigated for the functionalization of semiconductor surfaces, such as silicon (Si) and germanium (Ge). researchgate.netacs.organnualreviews.org The adsorption of PITC onto these surfaces occurs selectively through the N=C=S group, leaving the phenyl ring largely unperturbed. acs.org
On the Si(001) surface, experimental and theoretical studies suggest that the adsorption involves a [2+2] cycloaddition reaction between the C=N or C=S bond of the isothiocyanate group and the Si=Si dimers on the surface. researchgate.net This results in the formation of a stable, covalently attached organic monolayer. researchgate.netacs.org Similarly, on the Ge(100)-2x1 surface, PITC reacts via a [2+2] cycloaddition across the C=S bond as the major product, with a minor product resulting from reaction across the C=N bond. avs.org This ability to form well-defined organic layers on semiconductor surfaces is crucial for developing new functionalities, such as passivation, and for the fabrication of novel electronic and sensing devices. acs.org
Derivatives of this compound, such as 3,5-bis(trifluoromethyl)this compound, are also used for the chemical derivatization of amino-functionalized surfaces, which is important for the development of biosensors and other biotechnological applications. sigmaaldrich.comresearchgate.net
Agricultural and Environmental Science
In the fields of agriculture and environmental science, this compound has been explored for its biological activity and its utility in analytical methods.
This compound has demonstrated herbicidal properties and has been investigated as a potential alternative to soil fumigants like methyl bromide for weed control in agricultural settings. cambridge.orgcambridge.org Studies have shown its effectiveness against various weeds, including yellow nutsedge, Palmer amaranth, and large crabgrass in polyethylene-mulched vegetable crops like bell pepper and tomato. cambridge.orgcambridge.org The efficacy of phenyl ITC as a herbicide is dependent on the application rate and soil conditions. cambridge.orgcambridge.orgashs.org Furthermore, derivatives of this compound have been synthesized and shown to possess fungicidal activity against various phytopathogenic fungi. google.com The use of isothiocyanates in agriculture is also being explored through their incorporation into biocompatible hydrogels for controlled release as biofumigants. mdpi.com
In environmental science, this compound is utilized in analytical applications. It has been used as a derivatizing agent in thin-layer chromatography for the detection and quantification of aminophosphonic acids like glyphosate (B1671968) and glufosinate (B12851) in food samples. tandfonline.com Additionally, this compound-functionalized nanoporous silica (B1680970) has been developed as a novel adsorbent for the preconcentration and determination of heavy metal ions, such as Zn(II) and Fe(III), from water samples. oiccpress.com This contributes to environmental monitoring efforts. The compound is also noted for its use in studies related to soil health and the degradation of pollutants. chemimpex.com
Biofumigation and Pest Control Strategies
This compound (PITC) is investigated within agricultural science as a natural pesticide and a component of biofumigation strategies. chemimpex.com Biofumigation is an agricultural practice that involves incorporating plants rich in glucosinolates, which hydrolyze to release isothiocyanates, into the soil to suppress soil-borne pests and pathogens. frontiersin.orgmdpi.com
Despite some limitations compared to other ITCs, this compound derivatives have been developed and patented for use as agricultural fungicides against various phytopathogenic fungi, including those causing powdery mildew, downy mildew, and rice plant blast. google.com This highlights its role in the ongoing development of alternative and more sustainable pest control methods in agriculture. chemimpex.com
Impact on Soil Microbial Communities
The application of isothiocyanates for biofumigation has differential effects on the vast communities of bacteria and fungi in the soil. Scientific studies distinguish between the impacts of aromatic isothiocyanates, like this compound (PITC), and aliphatic isothiocyanates (e.g., allyl ITC, butyl ITC).
In replicated microcosm studies, soil fungal communities have been found to be more sensitive to aliphatic ITCs than to aromatic ones like this compound. frontiersin.orgnih.gov For instance, the application of allyl ITC can cause a dramatic decrease in fungal populations, whereas this compound does not significantly impact fungal population levels. frontiersin.orgnih.gov
Conversely, soil bacterial communities are impacted by both types of isothiocyanates. nih.gov While the effects of some ITCs can be transient, this compound has been shown to shift the soil bacterial community structure after a longer period, specifically after four weeks of incubation. frontiersin.orgfrontiersin.org This delayed effect suggests an impact that may be more systematic rather than from direct chemical toxicity. frontiersin.orgnih.gov Bacterial populations as a whole were found to be less impacted by this compound compared to other ITCs like butyl ITC, which can be more suppressive to bacteria. frontiersin.orgnih.gov These findings are crucial for developing biofumigation strategies that can target specific pathogens while minimizing harm to beneficial non-target microorganisms. frontiersin.orgnih.gov
Table 1: Comparative Impact of Different Isothiocyanates on Soil Microbes
| Isothiocyanate Type | Chemical Example(s) | Impact on Fungal Populations | Impact on Bacterial Populations |
| Aromatic | Phenyl ITC, Benzyl (B1604629) ITC | Less inhibitory; no significant impact on overall population levels. frontiersin.orgnih.gov | Can shift community structure over a longer term (e.g., 4 weeks for Phenyl ITC). frontiersin.orgfrontiersin.org |
| Aliphatic | Allyl ITC, Butyl ITC | More inhibitory; Allyl ITC can cause a dramatic population decrease (~85%). frontiersin.orgnih.gov | Varied; Butyl ITC can be more suppressive than other ITCs. frontiersin.orgnih.gov |
Environmental Monitoring and Remediation Applications
This compound is utilized in environmental science for studies related to assessing soil health and the degradation of pollutants. chemimpex.com The broader class of isothiocyanates is recognized for its potential as a promising material for environmental remediation, particularly for cleaning up water and soil. researchgate.networktribe.com
The applications of isothiocyanates in this field are versatile. They include the elimination of toxic heavy metal ions and metal nanoparticles from aqueous solutions, the extraction of precious metals like gold from electronic waste, and the adsorption of organic pollutants such as dyes. researchgate.networktribe.com Furthermore, their antimicrobial properties are exploited to eliminate pathogens in contaminated water and soil, addressing a critical aspect of environmental health and safety. researchgate.networktribe.com This positions this compound and related compounds as tools for developing new technologies for wastewater treatment and the remediation of contaminated sites. chemimpex.comresearchgate.net
Pharmaceutical Development (as Intermediate)
This compound serves as a key intermediate in the synthesis of a variety of pharmaceutical compounds. chemimpex.com Its chemical structure and reactivity make it a valuable building block for creating more complex molecules with therapeutic potential. chemimpex.comwikipedia.org
One documented use of this compound is in the synthesis of linogliride, a hypoglycemic agent. wikipedia.org Additionally, various derivatives of this compound have been synthesized and investigated for their biological activities. For instance, certain this compound derivatives have been developed and patented as antifungal agents for potential use in humans and animals. google.com The ability of this compound to induce apoptosis (programmed cell death) in cancer cells makes it a particularly useful intermediate in the development of anti-cancer agents. chemimpex.com
Radiopharmaceutical Development (e.g., Bioconjugation for PET Imaging)
In the advanced field of nuclear medicine, this compound plays a crucial role in the development of radiopharmaceuticals for Positron Emission Tomography (PET) imaging. researchgate.netnih.gov Specifically, its isothiocyanate group (-N=C=S) is used as a reactive handle for bioconjugation—the process of linking a molecule to a biomolecule, such as an antibody. researchgate.netmdpi.com
Researchers have developed bifunctional chelating agents (BCAs) that are functionalized with a this compound group. researchgate.netresearchgate.net These chelators, such as teta-Ph-NCS and te2a-Ph-NCS, are designed to firmly hold a metallic radioisotope, like Copper-64 (⁶⁴Cu), which is a positron emitter suitable for PET imaging. researchgate.netnih.govmdpi.com The this compound moiety on the chelator allows it to be covalently attached to an antibody that specifically targets a protein expressed on cancer cells. researchgate.netresearchgate.net
A notable example is the conjugation of a this compound-functionalized chelator (te2a-Ph-NCS) to an anti-CD138 monoclonal antibody. researchgate.netresearchgate.net The resulting immunoconjugate, after being labeled with ⁶⁴Cu, can be used to image multiple myeloma, a type of cancer that expresses the CD138 protein. researchgate.netoncotarget.com This immuno-PET approach allows for non-invasive, phenotype-specific imaging of tumors, which can aid in patient selection for targeted therapies and monitoring treatment response. oncotarget.com The use of the this compound group for this "grafting" is critical as it provides a stable linkage without significantly compromising the chelator's ability to bind the radioisotope or the antibody's ability to find its target. researchgate.netnih.gov
Table 2: this compound in Radiopharmaceutical Research
| Component | Example | Role in Radiopharmaceutical | Target Application |
| Functionalized Chelator | te2a-Ph-NCS | Contains the this compound (Ph-NCS) group for antibody conjugation and a chelating core (te2a) to bind a radioisotope. researchgate.netresearchgate.net | Development of targeted imaging agents. researchgate.net |
| Radioisotope | Copper-64 (⁶⁴Cu) | A positron-emitting metal held by the chelator, allowing for PET imaging. researchgate.netnih.gov | Cancer imaging, particularly multiple myeloma. researchgate.netoncotarget.com |
| Biomolecule | Anti-CD138 Monoclonal Antibody | A protein that specifically binds to the CD138 marker on multiple myeloma cells. researchgate.netresearchgate.net | Targeting the radiopharmaceutical to the tumor site. oncotarget.com |
| Resulting Radiopharmaceutical | ⁶⁴Cu-TE2A-9E7.4 | An immunoconjugate used as a PET imaging agent to visualize CD138-expressing tumors. oncotarget.com | Non-invasive imaging of multiple myeloma. oncotarget.com |
Future Research Directions and Unexplored Avenues
Development of Novel Phenyl Isothiocyanate Analogs with Enhanced Specificity
The development of new this compound analogs is a key area for future research, with a focus on enhancing their specificity and efficacy for various applications. The inherent reactivity of the isothiocyanate group allows for a wide range of chemical modifications, providing a versatile scaffold for creating novel compounds.
One promising approach involves the synthesis of tropane (B1204802) analogs of this compound. For example, the novel phenylisothiocyanate tropane analog, HD-205, was developed from the potent 2-naphthyl tropane analog WF-23. nih.gov This research has demonstrated that potent isothiocyanate tropane analogs can be created and utilized as irreversible probes to study biogenic amine transporters. nih.gov The synthesis of such analogs, where a phenylisothiocyanate moiety is attached to the tropane nitrogen, has shown promise in binding to dopamine, serotonin, and norepinephrine (B1679862) transporters. nih.gov Further research in this area could lead to the development of even more specific and potent ligands for these important neurological targets.
Another strategy involves the synthesis of Phenylpyrazolo[3,4-d]pyrimidine-based analogs. mdpi.com By reacting a hydrazinyl derivative with this compound, researchers have synthesized N-phenyl-2-(6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)hydrazinecarbothioamides. mdpi.com These compounds have shown potential as anticancer agents, and further structural modifications could lead to analogs with improved activity and selectivity. mdpi.com The exploration of different substituents on the phenyl ring and the pyrazolopyrimidine core could yield a library of compounds with a range of biological activities.
Furthermore, the synthesis of isothiocyanates from various primary amines using reagents like phenyl chlorothionoformate presents a versatile method for creating a diverse range of analogs. researchgate.net This method can be adapted to produce both electron-rich and electron-deficient aryl isothiocyanates, expanding the chemical space for drug discovery and other applications. researchgate.netchemrxiv.org The ability to readily synthesize a variety of this compound derivatives is crucial for structure-activity relationship (SAR) studies, which are essential for optimizing the desired biological or chemical properties. nih.gov
The development of these novel analogs is not limited to biological applications. For instance, the synthesis of isothiocyanate terphenyl and phenyl tolane liquid crystals with lateral methyl or fluorine substitutions has been explored to create materials with low dielectric loss for microwave communication technologies. bohrium.com This highlights the potential for designing this compound analogs with specific physical properties for advanced materials science applications.
Advanced Mechanistic Elucidation in Biological Systems
A deeper understanding of how this compound and its analogs interact with biological systems at a molecular level is crucial for harnessing their full potential. Future research should focus on elucidating the precise mechanisms of action, including their interactions with proteins and other biomolecules.
One area of focus is the study of the reaction kinetics between this compound and amino acids. Understanding the rates and stability of the covalent bonds formed between the isothiocyanate group and amino acid residues within proteins can provide insight into the long-term effects and potential toxicity of these compounds. For example, studies have shown that this compound reacts with both cysteine and lysine (B10760008) residues in peptides, with the initial cysteine adduct being less stable and potentially transferring the isothiocyanate group to lysine over time. nih.gov Further investigation into these reaction dynamics with a wider range of amino acids and under different physiological conditions is warranted.
The interaction of this compound with specific proteins is another critical area for research. Biophysical techniques, such as spectroscopy and computational analyses, have been used to study the complex formation between this compound and proteins like human lysozyme. researchgate.net These studies can reveal details about the binding affinity, stoichiometry, and conformational changes that occur upon binding. researchgate.net Identifying the specific amino acid residues involved in these interactions is key to understanding the selectivity and biological effects of this compound.
Furthermore, the metabolic fate of this compound and its derivatives within biological systems needs more detailed investigation. While it is known that isothiocyanates can be conjugated with glutathione (B108866) (GSH), the complete metabolic pathways and the biological activities of the resulting metabolites are not fully understood. nih.govfrontiersin.org Elucidating these pathways will be essential for predicting the in vivo efficacy and potential side effects of this compound-based compounds.
Integration of Computational and Experimental Approaches
The synergy between computational modeling and experimental validation offers a powerful strategy for accelerating research on this compound. Integrating these approaches can provide deeper insights into the structure-property relationships of this compound analogs and their interactions with biological targets.
Computational methods, such as Density Functional Theory (DFT), can be employed to study the electronic structure and reactivity of this compound and its derivatives. researchgate.netresearchgate.net These calculations can help to predict the reactivity of the isothiocyanate group and explain the observed differences in stability and reactivity between different analogs, such as this compound and ethyl isothiocyanate. nih.gov For example, DFT calculations have been used to investigate the cycloaddition reactions of this compound with metal complexes and on semiconductor surfaces. researchgate.netacs.org
Molecular docking and molecular dynamics simulations are valuable tools for predicting and analyzing the binding of this compound analogs to protein targets. mdpi.comresearchgate.net These simulations can identify potential binding sites, predict binding affinities, and reveal the key intermolecular interactions that stabilize the protein-ligand complex. The insights gained from these computational studies can guide the design of new analogs with improved binding specificity and affinity. For instance, in silico studies have been used to understand the interactions between isothiocyanates and tubulin, a key target in cancer chemotherapy. nih.gov
The predictions from computational models must be validated through experimental studies. Biophysical techniques like Fourier transform infrared (FTIR) spectroscopy, X-ray photoelectron spectroscopy (XPS), and various forms of fluorescence spectroscopy can be used to confirm the binding modes and structural changes predicted by computational models. researchgate.netresearchgate.net The iterative cycle of computational prediction and experimental validation will be crucial for the rational design of novel this compound analogs with desired properties.
Exploration of New Applications in Emerging Technologies
Beyond its well-established roles in organic synthesis and medicinal chemistry, this compound holds potential for new applications in a variety of emerging technologies. Future research should explore these untapped possibilities, which could lead to innovative solutions in materials science, sensor technology, and nanotechnology.
In the field of materials science, the unique reactivity of the isothiocyanate group can be exploited for the surface functionalization of materials. For example, the adsorption and reaction of this compound on germanium surfaces have been studied, suggesting its potential use in the passivation and functionalization of semiconductor materials. researchgate.net This could be relevant for the development of new electronic devices and sensors. The development of liquid crystals containing the isothiocyanate group for applications in microwave communication devices further highlights the potential of this compound in advanced materials. bohrium.com
The development of novel sensors based on this compound chemistry is another promising avenue. The reaction of this compound with specific analytes could be designed to produce a detectable signal, such as a change in color or fluorescence. For instance, a solid-phase-supported this compound-based probe has been developed for the profiling of amino metabolites in biological samples. bohrium.com This approach simplifies sample preparation and enhances detection sensitivity, demonstrating the potential for this compound in analytical and diagnostic applications.
Furthermore, the use of this compound in the synthesis of functional nanoparticles and other nanomaterials is an area ripe for exploration. The ability to attach this compound to various molecular scaffolds provides a means to create functionalized building blocks for the bottom-up assembly of nanostructures with tailored properties. These materials could find applications in areas such as catalysis, drug delivery, and bioimaging.
Q & A
Q. What are the standard methods for synthesizing phenyl isothiocyanate in a laboratory setting?
PITC is typically synthesized via reaction pathways involving thiocarbanilide or ammonium phenyldithiocarbamate. A common method involves reacting aniline with carbon disulfide and ammonia under controlled conditions, followed by acid treatment to yield PITC . Alternative routes include using phosphorus pentoxide or acetic anhydride with thiocarbanilide. Researchers should optimize reaction parameters (e.g., solvent, temperature) and validate purity using spectroscopic techniques (e.g., NMR, FT-IR).
Q. How is this compound used in protein sequencing, and what methodological steps are involved?
PITC is critical in Edman degradation for N-terminal amino acid sequencing. The process involves:
- Coupling PITC with the protein’s N-terminal under alkaline conditions.
- Cleaving the derivatized amino acid via acidic treatment.
- Identifying the released amino acid via HPLC or mass spectrometry . Key considerations include maintaining anhydrous conditions to prevent side reactions and optimizing reaction time to ensure complete coupling.
Q. What safety protocols should be followed when handling this compound in experimental settings?
- Use respiratory protection (e.g., NIOSH-approved respirators) in poorly ventilated areas.
- Wear chemically resistant gloves (e.g., nitrile) and sealed goggles to prevent skin/eye contact.
- Store PITC in airtight containers away from oxidizers and amines.
- Clean spills using inert absorbents (e.g., diatomaceous earth) and dispose of waste per hazardous material regulations .
Q. What is the minimum inhibitory concentration (MIC) of this compound against common bacterial pathogens, and how is this determined experimentally?
PITC exhibits an MIC of 1000 μg/mL against E. coli and S. aureus via broth microdilution assays . Methodology includes:
- Preparing bacterial suspensions in Mueller-Hinton broth.
- Diluting PITC in DMSO across a concentration gradient (e.g., 64–2000 μg/mL).
- Incubating at 37°C for 18–24 hours and assessing turbidity to determine growth inhibition.
Q. How can researchers ensure reproducibility in antimicrobial assays involving this compound?
- Standardize bacterial strains (e.g., E. coli CECT 434) and culture conditions (e.g., pH, temperature).
- Use consistent solvent controls (e.g., DMSO ≤1% v/v) to avoid solvent toxicity artifacts.
- Validate MIC values via triplicate experiments and include positive controls (e.g., ciprofloxacin) .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the synergistic effects of this compound with conventional antibiotics?
Synergy studies involve:
- Combining sub-inhibitory PITC concentrations with antibiotics (e.g., ciprofloxacin) via disc diffusion or checkerboard assays.
- Classifying interactions using criteria such as Saavedra et al.’s classification (e.g., synergy defined as inhibition zone >3× baseline) .
- Analyzing fractional inhibitory concentration indices (FICI) to quantify synergy (FICI ≤0.5) or antagonism (FICI >4).
Q. What advanced analytical techniques are employed to study the interaction mechanisms between this compound and bacterial cell membranes?
- Zeta potential measurements : Quantify changes in bacterial surface charge after PITC exposure, indicating disruption of anionic membrane components .
- Electron microscopy : Visualize membrane damage (e.g., pore formation, lysis) in treated cells.
- Fluorescent probes : Use propidium iodide to assess membrane integrity loss via flow cytometry .
Q. How can zeta potential measurements be utilized to assess changes in bacterial surface charge induced by this compound?
- Prepare bacterial suspensions in buffer (pH 7.0, 10 mM NaCl).
- Measure electrophoretic mobility using a Zetasizer.
- Calculate zeta potential via the Smoluchowski equation. PITC reduces negative surface charge in E. coli (e.g., from −25 mV to −15 mV), indicating electrostatic interaction with membrane components .
Q. What methodological considerations are critical when using this compound as a derivatization agent in HPLC analyses?
Q. How should researchers address potential variability in antimicrobial efficacy data when comparing this compound across studies?
- Document bacterial strain-specific responses (e.g., Gram-negative vs. Gram-positive).
- Control for assay variables (e.g., inoculum size, solvent type).
- Apply statistical models (e.g., ANOVA with post-hoc tests) to differentiate significant effects from experimental noise .
Methodological Frameworks for Research Design
What frameworks (e.g., PICO, FINER) are recommended for formulating rigorous research questions on the biochemical applications of this compound?
- PICO Framework : Define Population (e.g., S. aureus biofilms), Intervention (PITC + antibiotic), Comparison (antibiotic alone), Outcome (reduced biofilm viability).
- FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant. For example, exploring PITC’s role in overcoming multidrug resistance meets FINER criteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
